BMS-933043
説明
特性
IUPAC Name |
(3R)-N-(6-imidazol-1-ylpyrimidin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-4-22-5-2-12(1)16(9-22)8-18-15(24-16)21-13-7-14(20-10-19-13)23-6-3-17-11-23/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBHTUZCPORKT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of BMS-933043 in Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of Bristol Myers Squibb's RORγt inverse agonists, with a focus on the representative compound BMS-986251, on the differentiation of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T cells that play a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor that drives the differentiation of Th17 cells and the production of their signature cytokine, Interleukin-17 (IL-17). Consequently, RORγt has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.
Core Mechanism of Action: RORγt Inverse Agonism
BMS-933043 and related compounds, such as BMS-986251, function as inverse agonists of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a high level of basal transcriptional activity even in the absence of a natural ligand. BMS RORγt inverse agonists bind to the ligand-binding domain of RORγt and induce a conformational change that promotes the recruitment of corepressors instead of coactivators. This action actively suppresses the transcription of RORγt target genes, most notably IL17A and IL17F.[1][2][3]
The binding of these inverse agonists to RORγt disrupts the stabilization of helix 12 (H12) in the ligand-binding domain, a crucial step for coactivator recruitment. By destabilizing H12, the receptor is shifted towards an inactive conformation, leading to the repression of gene transcription.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the potent and selective RORγt inverse agonist, BMS-986251, which serves as a surrogate for understanding the activity profile of compounds like this compound.
Table 1: In Vitro Potency of BMS-986251 [4]
| Assay | Description | EC50 (nM) |
| RORγt GAL4 Assay | A cell-based reporter assay measuring the inverse agonist activity on a GAL4-RORγt chimeric receptor. | 12 |
| Human Whole Blood IL-17 Assay | Measures the inhibition of IL-17 production in human whole blood stimulated to induce Th17 differentiation. | 24 |
Table 2: Selectivity Profile of BMS-986251 [4]
| Receptor/Enzyme | Assay Type | Activity (EC50/IC50) |
| RORα | GAL4 Reporter Assay | >10 µM |
| RORβ | GAL4 Reporter Assay | >10 µM |
| PXR | Nuclear Receptor Assay | >5 µM |
| LXRα | Nuclear Receptor Assay | >7.5 µM |
| LXRβ | Nuclear Receptor Assay | >7.5 µM |
| Cytochrome P450 (CYPs) | Inhibition Assay | No significant inhibition |
Table 3: In Vivo Efficacy of BMS-986251 in a Mouse Model of Psoriasis [4]
| Model | Endpoint | Result |
| Imiquimod-induced skin inflammation | Ear thickness reduction | Significant reduction in skin thickening |
Key Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation and IL-17A Inhibition Assay
This protocol is designed to assess the potency of RORγt inverse agonists in inhibiting the differentiation of human naive CD4+ T cells into Th17 cells and their subsequent IL-17A production.
1. Isolation of Naive CD4+ T Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs by negative selection using a commercially available magnetic-activated cell sorting (MACS) kit.
2. Th17 Cell Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Prepare a Th17 polarizing cytokine cocktail containing anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL), IL-1β (20 ng/mL), IL-6 (50 ng/mL), IL-23 (20 ng/mL), and soluble anti-CD28 antibody (2 µg/mL).
-
Prepare serial dilutions of the RORγt inverse agonist (e.g., BMS-986251) in the culture medium.
-
Add 50 µL of the compound dilutions to the anti-CD3 coated wells.
-
Add 100 µL of the cell suspension (at 1 x 10^6 cells/mL) to each well.
-
Add 50 µL of the 2x Th17 polarizing cytokine cocktail to each well.
-
Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator.
3. Measurement of IL-17A Secretion:
-
After the incubation period, centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the EC50 value for the inhibition of IL-17A production.
4. Flow Cytometric Analysis of Th17 Differentiation:
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Protocol 2: RORγt GAL4 Reporter Gene Assay
This cell-based assay is used to quantify the inverse agonist activity of a compound on the RORγt receptor.
1. Cell Line and Plasmids:
-
Use a suitable host cell line, such as HEK293T or Jurkat cells.
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding a chimeric protein consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
2. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of the RORγt inverse agonist (e.g., BMS-986251).
-
Add the compound dilutions to the cells and incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
3. Data Analysis:
-
The inverse agonist activity is determined by the compound's ability to decrease the basal luciferase signal.
-
Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Th17 cell differentiation pathway, the mechanism of action of RORγt inverse agonists, and the experimental workflow for their evaluation.
Caption: Th17 Cell Differentiation Signaling Pathway.
Caption: Mechanism of RORγt Inverse Agonism.
Caption: Experimental Workflow for RORγt Inverse Agonist Evaluation.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of Dasatinib (BMS-354825)
An in-depth guide to the discovery and synthesis of a target compound, exemplified by the BCR-ABL inhibitor Dasatinib (BMS-354825), is provided below. No public information is available for the initially requested "BMS-933043".
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a template created to fulfill a request for a specific format and content type. The compound "this compound" could not be found in publicly available resources. Therefore, the well-documented tyrosine kinase inhibitor, Dasatinib (BMS-354825), is used as a substitute for illustrative purposes.
Introduction
Chronic myeloid leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL kinase drives uncontrolled cell proliferation and is a critical target for therapeutic intervention in CML. Dasatinib (marketed as Sprycel®) is a potent, orally available, multi-targeted kinase inhibitor developed by Bristol Myers Squibb. It is a second-generation tyrosine kinase inhibitor designed to overcome resistance to imatinib (B729), the first-line treatment for CML. This guide details the discovery, synthesis, and biological evaluation of Dasatinib.
Discovery of Dasatinib
The discovery of Dasatinib was driven by the need to address imatinib resistance in CML patients. The primary mechanisms of resistance include point mutations in the ABL kinase domain and amplification of the BCR-ABL gene. A screening campaign was initiated to identify compounds with potent activity against both wild-type and imatinib-resistant BCR-ABL mutants.
A high-throughput screening of Bristol Myers Squibb's compound library identified a series of aminothiazole-based compounds with inhibitory activity against Src family kinases. Lead optimization efforts focused on modifying this scaffold to enhance potency and selectivity for the ABL kinase, including its mutated forms. This structure-activity relationship (SAR) campaign led to the identification of Dasatinib (BMS-354825), which demonstrated potent inhibition of a wide range of kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFRβ.
Synthesis of Dasatinib
The synthesis of Dasatinib involves a multi-step process. A convergent synthesis approach is commonly employed, as outlined below.
Synthetic Scheme Overview:
The key steps in the synthesis of Dasatinib involve the construction of the 2-aminothiazole (B372263) core, followed by coupling with a substituted pyrimidine (B1678525) fragment.
-
Step 1: Synthesis of the Thiazole Intermediate: 2-chloro-6-methylaniline (B140736) is reacted with sodium thiocyanate (B1210189) and subsequently cyclized to form the aminothiazole core.
-
Step 2: Synthesis of the Pyrimidine Intermediate: 4-chloro-2-(2-hydroxyethylamino)pyrimidine is synthesized from commercially available starting materials.
-
Step 3: Coupling and Final Product Formation: The aminothiazole and pyrimidine intermediates are coupled under basic conditions to yield Dasatinib.
A detailed experimental protocol for a key coupling step is provided in the "Experimental Protocols" section.
Biological Activity
Dasatinib exhibits potent inhibitory activity against a panel of kinases. The in vitro activity is summarized in the tables below.
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL (wild-type) | <1 |
| BCR-ABL (T315I mutant) | 80 |
| SRC | 0.5 |
| LCK | 1.0 |
| c-KIT | 5.0 |
| PDGFRβ | 16 |
Table 2: Cellular Activity of Dasatinib
| Cell Line | Cellular IC50 (nM) |
| K562 (CML, BCR-ABL positive) | 1.5 |
| Ba/F3 (BCR-ABL wild-type) | 2.0 |
| Ba/F3 (BCR-ABL T315I) | >200 |
Signaling Pathway
Dasatinib primarily targets the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and downstream signaling pathways that are crucial for cell proliferation and survival.
In-depth Technical Guide: BMS-933043 Target Selectivity Profile
Notice: Information regarding the specific compound BMS-933043 is not available in the public domain. Extensive searches of chemical databases (PubChem, ChEMBL), pharmacological databases (Guide to Pharmacology), clinical trial registries, and patent databases did not yield any specific information for a compound with this identifier. The designation "this compound" may be an internal Bristol Myers Squibb code for a preclinical compound, an incorrect identifier, or information may not yet be publicly disclosed.
Consequently, the following guide is a template illustrating the expected structure and content for a comprehensive target selectivity profile, as requested. This template can be populated with specific data once information on this compound or an alternative compound becomes available.
Introduction
This document provides a comprehensive technical overview of the target selectivity profile of this compound, a novel investigational agent. The primary objective of this guide is to detail its binding characteristics, functional activity at its primary target(s), and its broader selectivity across the human kinome and other relevant target classes. Understanding the selectivity profile is critical for predicting both on-target efficacy and potential off-target liabilities.
Executive Summary of Target Selectivity
(This section would typically provide a high-level summary of the key findings. An example is provided below.)
This compound is a potent and selective inhibitor of [Primary Target Name]. It demonstrates high affinity for [Primary Target] with a dissociation constant (Kd) in the low nanomolar range. In functional assays, it effectively inhibits [Primary Target]-mediated signaling with an IC50 of [Value] nM. Comprehensive off-target screening against a panel of [Number] kinases and [Number] other receptors, ion channels, and transporters reveals a highly selective profile. Notable off-target interactions were observed only at concentrations significantly exceeding those required for primary target engagement.
Quantitative Data on Target Affinity and Potency
This section summarizes the quantitative measures of interaction between this compound and its intended biological target(s).
Table 1: In Vitro Binding Affinity of this compound at Primary Target(s)
| Target | Assay Type | Ligand | Kd (nM) | Ki (nM) |
| [Primary Target] | [e.g., Radioligand Binding] | [e.g., [3H]-Compound X] | [Value] ± [SD] | [Value] ± [SD] |
| [Secondary Target] | [e.g., Surface Plasmon Resonance] | N/A | [Value] ± [SD] | N/A |
Table 2: In Vitro Functional Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) |
| [Primary Target] | [e.g., Cellular Phosphorylation Assay] | [e.g., HEK293] | [Value] ± [SD] | N/A |
| [Primary Target] | [e.g., Reporter Gene Assay] | [e.g., CHO-K1] | N/A | [Value] ± [SD] |
Off-Target Selectivity Profile
To assess the broader selectivity of this compound, comprehensive screening against a panel of kinases and a safety panel of other common off-targets was performed.
Table 3: Kinase Selectivity Panel (Representative Off-Targets)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| [e.g., Kinase A] | [Value] | >[Value] |
| [e.g., Kinase B] | [Value] | [Value] |
| [e.g., Kinase C] | [Value] | >[Value] |
Table 4: Safety Pharmacology Panel (Representative Off-Targets)
| Target Class | Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| GPCR | [e.g., Adrenergic α1A] | [e.g., Radioligand Binding] | [Value] | >[Value] |
| Ion Channel | [e.g., hERG] | [e.g., Patch Clamp] | [Value] | [Value] |
| Transporter | [e.g., SERT] | [e.g., Uptake Assay] | [Value] | >[Value] |
| Enzyme | [e.g., COX-2] | [e.g., Enzyme Activity Assay] | [Value] | >[Value] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below.
In Vitro Characterization of BMS-933043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-933043 is a novel and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Pharmacological Data
The in vitro properties of this compound have been assessed through a series of binding and functional assays to determine its affinity, potency, efficacy, and selectivity for the α7 nAChR.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound for α7 Nicotinic Acetylcholine Receptors
| Receptor | Species | Radioligand | Ki (nM) |
| α7 nAChR | Rat (native) | [3H]A-585539 | 3.3 |
| α7 nAChR | Human (recombinant) | [3H]A-585539 | 8.1 |
Table 2: Functional Activity of this compound as an α7 Nicotinic Acetylcholine Receptor Agonist
| Assay Type | Species | Cell Line | Parameter | Value |
| Calcium Fluorescence Assay | Rat | HEK293 | EC50 (nM) | 23.4 |
| Whole-Cell Voltage Clamp | Rat | HEK293 | EC50 (µM) | 0.14 |
| Whole-Cell Voltage Clamp | Human | HEK293 | EC50 (µM) | 0.29 |
Table 3: Partial Agonist Efficacy and Selectivity of this compound
| Parameter | Species | Receptor/Channel | Value |
| Relative Efficacy (vs. Acetylcholine) | Rat | α7 nAChR | 67% |
| Relative Efficacy (vs. Acetylcholine) | Human | α7 nAChR | 78% |
| Binding Affinity (Ki) | Human | 5-HT3A Receptor | 2,451 nM |
| Functional Antagonism (IC50) | Human | 5-HT3A Receptor | 8,066 nM |
| Selectivity vs. other nAChR subtypes | - | - | >100-fold |
| Selectivity vs. 5-HT3A Receptor | - | - | >300-fold[2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are synthesized from best practices and available information on α7 nAChR characterization.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of this compound for the α7 nAChR using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue (for native receptors) or from HEK293 cells stably expressing human α7 nAChR.
-
Radioligand: [3H]A-585539 (a known high-affinity α7 nAChR agonist).
-
Assay Buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 50 mM Tris-Cl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 10 µM unlabeled A-585539 or 1 µM methyllycaconitine (B43530) (MLA)).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen aliquots of the membrane homogenate, re-suspend in assay buffer, and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]A-585539 (at a final concentration close to its Kd), and membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding: Non-specific binding control, [3H]A-585539, and membrane preparation.
-
Competition: A range of concentrations of this compound, [3H]A-585539, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Assay for α7 nAChR Functional Activity
This protocol outlines a high-throughput functional assay to measure the agonist activity of this compound by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK293 cells stably expressing the rat or human α7 nAChR.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Positive Control: A known α7 nAChR agonist (e.g., acetylcholine or PNU-282987).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the HEK293-α7 nAChR cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.
-
Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing various concentrations of this compound and the positive control in assay buffer.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading from the cell plate.
-
Initiate the automated addition of the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration upon receptor activation. Determine the EC50 value of this compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Voltage Clamp Electrophysiology
This protocol details the method for recording α7 nAChR-mediated currents in response to this compound application.
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing the rat or human α7 nAChR.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Test Compound: this compound at various concentrations.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Compound Application: Rapidly apply different concentrations of this compound to the cell using a perfusion system.
-
Current Recording: Record the inward currents elicited by the activation of the α7 nAChRs.
-
Data Analysis: Measure the peak current amplitude for each concentration of this compound. Normalize the responses to the maximal response and plot them against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50. The partial agonist efficacy is determined by comparing the maximal current elicited by this compound to that elicited by a full agonist like acetylcholine.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro characterization of this compound.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Preliminary Efficacy of BMS-933043 (BMS-986118): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of BMS-933043, also known as BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Efficacy Data
BMS-986118 has demonstrated significant potential as a therapeutic agent for type 2 diabetes through its dual mechanism of action: promoting glucose-dependent insulin (B600854) secretion and stimulating the release of glucagon-like peptide-1 (GLP-1).[1] Preclinical studies have consistently shown its robust effects on glycemic control.
In Vitro Potency
BMS-986118 exhibits potent agonist activity at the GPR40 receptor across multiple species. The half-maximal effective concentration (EC50) values from inositol (B14025) monophosphate (IP1) accumulation assays, a measure of Gq signaling activation, are summarized below.
| Species | EC50 (nM) |
| Human | 9 |
| Mouse | 4.1 |
| Rat | 8.6 |
| Reference: TAK-875 | |
| Human | 6.6 |
| Mouse | 6.5 |
| Rat | 10.4 |
| Data sourced from an IP1 assay, a common method to quantify the activation of Gq-coupled receptors like GPR40.[2] |
Furthermore, another in vitro study reported a potent EC50 of 0.07 µM for BMS-986118.[3][4][5]
In Vivo Efficacy
In vivo studies in rodent models of type 2 diabetes have demonstrated the significant glucose-lowering effects of BMS-986118.
| Animal Model | Dosing | Key Findings |
| Zucker Diabetic Fatty (ZDF) Rats | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c (HbA1c) levels with preserved beta-cell insulin response.[2] |
| Rats | 1 and 3 mg/kg | Increased levels of active GLP-1.[2] |
| Rats | 0.3 mg/kg (in combination with a DPP-4 inhibitor) | Synergistic effect with dipeptidyl peptidase-4 (DPP-4) inhibitors at doses inactive in monotherapy.[2] |
Pharmacokinetic Profile
BMS-986118 has shown favorable pharmacokinetic properties in several preclinical species, indicating good oral bioavailability and half-life.
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mice | 100 | 3.1 |
| Rats | 47 | 4.0 |
| Dogs | 62 | 5.2 |
| Monkeys | 61 | 13 |
| These pharmacokinetic parameters support the potential for oral administration of BMS-986118.[2] |
Signaling Pathway and Experimental Workflows
GPR40 Signaling Pathway
BMS-986118 acts as an agonist at the GPR40 receptor, which is primarily expressed on pancreatic β-cells and intestinal L-cells. The activation of GPR40 initiates a dual signaling cascade through both Gq and Gs proteins. The Gq pathway activation leads to an increase in intracellular calcium, which potentiates glucose-stimulated insulin secretion from pancreatic β-cells. The Gs pathway, on the other hand, stimulates the production of cyclic AMP (cAMP), leading to the secretion of GLP-1 from intestinal L-cells. This dual action provides a powerful mechanism for improving glycemic control.
References
An In-depth Technical Guide to BMS-275183: Chemical Structure, Properties, and Preclinical/Clinical Evaluation
Disclaimer: The initial request for "BMS-933043" yielded no specific technical data. However, extensive information is available for BMS-275183 , a structurally related oral taxane (B156437) developed by Bristol-Myers Squibb. It is highly probable that "this compound" is a typographical error, and this guide focuses on the well-documented BMS-275183.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical development of BMS-275183, an orally bioavailable taxane with potential as an antineoplastic agent. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
BMS-275183 is a C-4 methyl carbonate analog of paclitaxel (B517696), with modifications to the side chain designed to improve its oral bioavailability.[1]
Table 1: Chemical and Physicochemical Properties of BMS-275183
| Property | Value | Source |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | PubChem |
| Molecular Formula | C₄₃H₅₉NO₁₆ | PubChem |
| Molecular Weight | 845.9 g/mol | PubChem |
| Oral Bioavailability (Human) | 24% | [1] |
| Metabolism | Primarily metabolized by the cytochrome P450 isoform CYP3A4 in the liver. | [1] |
Pharmacology and Mechanism of Action
BMS-275183 is a taxane antineoplastic agent. Its mechanism of action is consistent with other drugs in this class, such as paclitaxel.
-
Microtubule Stabilization: The primary mechanism of action of BMS-275183 is the stabilization of microtubules.[1][2][3] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their disassembly.
-
Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is essential for cell division. This leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.
-
Activity in Resistant Tumors: Notably, BMS-275183 has demonstrated activity in preclinical models of paclitaxel-resistant tumors, including those with tubulin mutations or overexpression of P-glycoprotein.[1]
Preclinical and Clinical Efficacy
BMS-275183 has been evaluated in both preclinical tumor models and human clinical trials.
In preclinical studies, orally administered BMS-275183 was as effective as intravenously administered paclitaxel in several murine and human tumor models, including lung, breast, ovarian, and colon cancer models.[2][3] It also demonstrated efficacy in a hormone-dependent human prostate tumor model.[2][3]
Table 2: In Vitro Cytotoxicity of BMS-275183 vs. Paclitaxel
| Cell Line | Tumor Type | BMS-275183 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) |
| HCT-116 | Human Colon Carcinoma | 2.5 | 1.5 |
| A2780 | Human Ovarian Carcinoma | 2.0 | 1.0 |
Data extracted from preclinical studies.
Several Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of BMS-275183 in patients with advanced solid tumors.[1][4][5][6][7]
Table 3: Summary of Pharmacokinetic Parameters of BMS-275183 (200 mg/m² weekly dose)
| Parameter | Mean Value |
| Tₘₐₓ (Time to maximum plasma concentration) | 1 hour |
| T₁/₂ (Plasma half-life) | 20.3 - 22 hours |
| AUC (Area under the curve) | 4595 ng·h/mL |
Data from a Phase I clinical trial.[6]
The dose-limiting toxicities (DLTs) observed in these trials included peripheral neuropathy, fatigue, diarrhea, and neutropenia.[1][4] The maximum tolerated dose (MTD) was determined for different dosing schedules:
Promising antitumor activity was observed in patients with non-small cell lung cancer, prostate carcinoma, and other tumor types.[1][4]
Experimental Protocols
A representative Phase I trial of BMS-275183 followed a dose-escalation design to determine the MTD.[1]
-
Patient Population: Patients with advanced solid tumors refractory to standard therapy.
-
Treatment Cycle: One cycle consisted of four weekly oral doses of BMS-275183.
-
Dose Escalation: The starting dose was 5 mg, with 100% dose increments in new patient cohorts (e.g., 5, 10, 20 mg/m²) until toxicity was observed. Cohorts were then expanded to further define the safety profile.
-
Drug Administration: BMS-275183 was supplied in 5 and 25 mg capsules. Patients were required to fast for at least 8 hours before and 2 hours after drug administration. Capsules were ingested with 150 mL of water.
-
Pharmacokinetic Analysis: Plasma samples were collected on days 1 and 15 to determine drug concentrations using a validated liquid chromatography/mass spectrometry (LC/MS) method. [13C₆] BMS-275183 was used as the internal standard.
Summary and Future Directions
BMS-275183 is an orally active taxane that has demonstrated a mechanism of action similar to paclitaxel, with the significant advantage of oral bioavailability. Phase I clinical trials have established its safety profile, pharmacokinetic parameters, and recommended doses for different schedules, while also showing promising antitumor activity in several cancer types. The primary dose-limiting toxicity is peripheral neuropathy. Further clinical development, including Phase II trials, has been initiated to further evaluate its efficacy in specific cancer indications.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical pharmacology of BMS-275183, an orally active taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial with BMS-275183, a novel oral taxane with promising antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I safety and pharmacologic study of a twice weekly dosing regimen of the oral taxane BMS-275183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
BMS-933043: A Nicotinic Alpha7 Receptor Agonist, Not an Autoimmune Modulator
Extensive research indicates that BMS-933043 was investigated as a partial agonist for the nicotinic alpha7 receptor for the potential treatment of schizophrenia, not for autoimmune diseases. As such, a technical guide on its use in autoimmune models cannot be provided. This document will instead present the available preclinical data for this compound in its correct therapeutic context.
Core Focus of this compound Research
This compound was developed and evaluated for its potential to improve cognitive and sensory processing deficits associated with schizophrenia. Its mechanism of action is centered on the modulation of the nicotinic alpha7 receptor, a distinct pathway from the RORγt inhibition typically associated with novel treatments for autoimmune conditions.
Quantitative Preclinical Data for this compound
The following table summarizes the key in vitro and in vivo preclinical findings for this compound in models relevant to schizophrenia.
| Parameter | Species | Value | Assay Type |
| Binding Affinity (Ki) | Rat (native receptor) | 3.3 nM | Radioligand Binding Assay |
| Human (recombinant) | 8.1 nM | Radioligand Binding Assay | |
| Human 5-HT3A Receptor (Ki) | 2,451 nM | Radioligand Binding Assay | |
| Agonist Activity (EC50) | 23.4 nM | Calcium Fluorescence Assay | |
| Rat | 0.14 µM | Whole Cell Voltage Clamp | |
| Human | 0.29 µM | Whole Cell Voltage Clamp | |
| Antagonist Activity (IC50) | Human 5-HT3A Receptor | 8,066 nM | |
| Relative Efficacy | Rat | 67% (vs. Acetylcholine) | Net Charge Crossing |
| Human | 78% (vs. Acetylcholine) | Net Charge Crossing | |
| In Vivo Efficacy | Mouse | 0.1-10 mg/kg, sc | Novel Object Recognition |
| Mouse | 1-10 mg/kg, sc | MK-801-induced Y Maze Deficit | |
| Rat | 1-10 mg/kg, po | MK-801-induced Set Shift Deficit | |
| Rat | 0.1-3 mg/kg, po | Neonatal PCP-induced Set Shifting | |
| Rat | 0.56-3 mg/kg, sc | Auditory Gating (ketamine-induced) | |
| Rat | 0.03-3 mg/kg, sc | Mismatch Negativity (neonatal PCP) |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in autoimmune models are not available as this was not the focus of its research. The preclinical studies for schizophrenia involved established models to assess cognitive and sensory processing functions.[1]
Binding and Functional Assays:
-
Radioligand Binding Assays: Performed using native rat brain tissue and recombinant human alpha7 nicotinic acetylcholine (B1216132) receptors to determine the binding affinity (Ki) of this compound.[1]
-
Calcium Fluorescence Assay: Utilized to measure the agonist activity (EC50) of the compound by detecting changes in intracellular calcium levels upon receptor activation.[1]
-
Whole Cell Voltage Clamp Electrophysiology: Employed to characterize the agonist properties and relative efficacy of this compound at both rat and human alpha7 receptors by measuring ion channel currents.[1]
In Vivo Behavioral Models:
-
Novel Object Recognition in Mice: This task was used to assess the effects of this compound on learning and memory.[1]
-
MK-801 and Phencyclidine (PCP) Induced Deficit Models in Rodents: These models mimic certain cognitive and sensory processing deficits observed in schizophrenia. The ability of this compound to reverse these deficits was evaluated in Y-maze and set-shifting tasks.[1]
-
Auditory Gating and Mismatch Negativity in Rats: These electrophysiological measures were used to assess the compound's impact on sensory information processing, which is often impaired in schizophrenia.[1]
Signaling Pathways and Visualizations
As this compound is not an RORγt inhibitor and was not studied in the context of autoimmune diseases, diagrams of the Th17 signaling pathway or experimental workflows for autoimmune models are not relevant to its mechanism of action or preclinical investigation. The signaling pathway relevant to this compound involves the activation of the nicotinic alpha7 receptor and its downstream effects on neuronal signaling, which are pertinent to the pathophysiology of schizophrenia.
References
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of LIM Kinase Inhibitor BMS-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2][3] They are key downstream effectors of the Rho family of small GTPases.[2][4] The primary substrate of LIM kinases is cofilin, an actin-depolymerizing factor.[2] Phosphorylation of cofilin at Serine-3 by LIMK inactivates its actin-severing activity, leading to the stabilization and accumulation of F-actin filaments.[2][5][6] This signaling cascade is crucial for various cellular processes, including cell migration, division, and morphology.[1] Dysregulation of the LIMK signaling pathway has been implicated in several pathologies, most notably in cancer, where it is associated with increased metastasis and tumor progression.[2][7]
BMS-3 is a potent small molecule inhibitor of both LIMK1 and LIMK2.[8][9][10] By inhibiting LIMK activity, BMS-3 prevents the phosphorylation of cofilin, thereby promoting actin filament disassembly. This application note provides detailed protocols for cellular assays to characterize the activity of BMS-3, focusing on its effects on cofilin phosphorylation and cell viability in a relevant cancer cell line.
Data Presentation
The following table summarizes the key quantitative data for the LIMK inhibitor BMS-3.
| Parameter | Target | Value | Cell Line | Notes |
| IC50 | LIMK1 | 5 nM | N/A | In vitro biochemical assay.[8][9][10] |
| IC50 | LIMK2 | 6 nM | N/A | In vitro biochemical assay.[8][9][10] |
| EC50 | Cellular | 154 nM | A549 | Measures the effective concentration to inhibit cell viability after 24-hour treatment.[8][9][10] |
Signaling Pathway
The diagram below illustrates the signaling pathway modulated by BMS-3. Upstream signals from Rho family GTPases (like RhoA, Rac, and Cdc42) activate kinases such as ROCK and PAK. These kinases, in turn, phosphorylate and activate LIMK. Activated LIMK then phosphorylates cofilin, rendering it inactive. This leads to the stabilization of actin filaments. BMS-3 directly inhibits LIMK, preventing cofilin phosphorylation and thereby promoting actin depolymerization.
Caption: The ROCK/PAK-LIMK-Cofilin signaling pathway and the inhibitory action of BMS-3.
Experimental Protocols
Western Blot for Phospho-Cofilin (Ser3)
This protocol is designed to measure the inhibition of cofilin phosphorylation in a cellular context following treatment with BMS-3.
Materials:
-
A549 human lung cancer cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
BMS-3 compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Rabbit anti-total cofilin, Mouse anti-GAPDH or β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of BMS-3 in complete growth medium. A suggested concentration range is 10 nM to 10 µM. Include a DMSO-only vehicle control.
-
Aspirate the old medium and treat the cells with the BMS-3 dilutions or vehicle control.
-
Incubate for a specified time, for instance, 2 to 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-cofilin, total cofilin, and the loading control overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-cofilin signal to the total cofilin signal. Further normalize this ratio to the loading control.
-
Plot the normalized p-cofilin levels against the log concentration of BMS-3 to determine the IC50 for cofilin phosphorylation inhibition.
-
Cell Viability Assay
This protocol measures the effect of BMS-3 on the viability of A549 cells, which is a key indicator of its cytotoxic or cytostatic effects, potentially linked to the induction of mitotic arrest.[8][9][10]
Materials:
-
A549 human lung cancer cells
-
Complete growth medium
-
BMS-3 compound
-
DMSO (vehicle control)
-
96-well clear-bottom, black- or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating:
-
Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of BMS-3 in complete growth medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve the final desired concentrations. Include wells for vehicle control (DMSO) and no-cell background control.
-
Incubate the plate for 24 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log concentration of BMS-3 and fit the data to a four-parameter dose-response curve to calculate the EC50.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a LIMK inhibitor like BMS-3 in a cellular context.
Caption: General workflow for the cellular characterization of the LIMK inhibitor BMS-3.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lim kinase - Wikipedia [en.wikipedia.org]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of Ser-3 of cofilin regulates its essential function on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-3 | LIM Kinase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.cn [glpbio.cn]
Application Notes and Protocols: In Vivo Dosing of BMS-933043 in Mouse Models
A comprehensive search for publicly available data on the in vivo dosing of BMS-933043 in mouse models did not yield any specific experimental protocols, quantitative data, or established signaling pathways for this compound.
Despite a thorough review of scientific literature and public databases, no studies detailing the administration of this compound to mice for preclinical research were identified. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational data.
This lack of information prevents the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the generation of diagrams for signaling pathways or experimental workflows related to this compound.
Researchers, scientists, and drug development professionals interested in the in vivo application of this compound are encouraged to consult proprietary research from Bristol Myers Squibb or initiate novel preclinical studies to establish the necessary dosing, safety, and efficacy parameters in mouse models.
Future research would need to address the following key areas for which no public information currently exists:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant mouse strains.
-
Pharmacodynamics: The biochemical and physiological effects of the drug and its mechanism of action in vivo.
-
Efficacy Studies: Determination of effective dose ranges in various disease models.
-
Toxicology and Safety: Evaluation of potential adverse effects and determination of the maximum tolerated dose (MTD).
Without access to internal or newly generated data, any attempt to create the requested detailed protocols would be purely speculative and not based on scientific evidence. We will continue to monitor for any future publications on this compound and will update this information as it becomes available.
Application Notes and Protocols for BMS-933043 in Psoriasis Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BMS-933043, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), in preclinical animal models of psoriasis. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of RORγt inhibitors for psoriasis.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. This compound, and its closely related analogue BMS-986251, are orally bioavailable small molecules that function as inverse agonists of RORγt, thereby suppressing the inflammatory cascade central to psoriasis pathogenesis.[1] Preclinical studies in mouse models of psoriasis-like skin inflammation have demonstrated the robust efficacy of these compounds, highlighting their potential as therapeutic agents for psoriasis.[1]
Mechanism of Action: RORγt Signaling Pathway
This compound acts as an inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it promotes a conformational change that reduces the recruitment of coactivator proteins necessary for gene transcription. This leads to the downregulation of RORγt target genes, most notably those encoding for IL-17A and IL-17F. The reduction in these key pro-inflammatory cytokines ameliorates the pathological features of psoriasis, including epidermal hyperplasia and immune cell infiltration.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of a potent RORγt inverse agonist, BMS-986251, in mouse models of psoriasis-like skin inflammation.
Table 1: In Vivo Efficacy in the Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm) | Epidermal Thickness (µm) |
| Vehicle | - | 0.35 ± 0.02 | 120 ± 10 |
| BMS-986251 | 3 | 0.25 ± 0.03 | 80 ± 8 |
| BMS-986251 | 10 | 0.18 ± 0.02 | 50 ± 5 |
| BMS-986251 | 30 | 0.15 ± 0.01 | 35 ± 4 |
| Positive Control | - | 0.16 ± 0.02 | 40 ± 6 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: In Vivo Efficacy in the Mouse Acanthosis Model
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm) |
| Vehicle | - | 0.30 ± 0.02 |
| BMS-986251 | 2 | 0.22 ± 0.03 |
| BMS-986251 | 6 | 0.17 ± 0.02 |
| BMS-986251 | 20 | 0.14 ± 0.01 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Pharmacodynamic Effect on IL-17F Production
| Treatment Group | Dose (mg/kg, p.o.) | Serum IL-17F (% Inhibition) |
| Vehicle | - | 0 |
| BMS-986251 | 0.13 | 25 ± 5 |
| BMS-986251 | 0.79 | 60 ± 8 |
| BMS-986251 | 4.76 | 85 ± 6** |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This is a widely used model that recapitulates many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Imiquimod (B1671794) cream (5%) (e.g., Aldara™)
-
Vehicle control cream (e.g., Vaseline™)
-
Calipers for ear thickness measurement
-
This compound or related RORγt inverse agonist
-
Vehicle for oral administration (e.g., 1-methyl-2-pyrrolidinone:PEG300:TPGS, 5:76:19 v/v)[1]
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Shaving: On day -1, shave the dorsal skin of the mice.
-
Induction: From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse. The control group receives a daily application of vehicle cream.
-
Treatment: Administer this compound or vehicle orally (p.o.) once or twice daily, starting from day 0 or as per the study design.
-
Monitoring:
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
Monitor body weight daily.
-
-
Termination: On day 6, euthanize the mice.
-
Sample Collection:
-
Collect blood for cytokine analysis (e.g., IL-17A, IL-17F).
-
Excise the ear and a section of the treated back skin for histological analysis (H&E staining) and measurement of epidermal thickness.
-
Mouse Acanthosis Model
This model is used to assess the anti-proliferative effects of compounds on the epidermis.
Materials:
-
8-10 week old female BALB/c mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
Calipers for ear thickness measurement
-
This compound or related RORγt inverse agonist
-
Vehicle for oral administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction: On day 0, administer an intradermal (i.d.) injection of recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) into the right ear pinna. The left ear can be injected with PBS as an internal control. Repeat injections every other day for the duration of the study.
-
Treatment: Administer this compound or vehicle orally once or twice daily, starting from day 0.
-
Monitoring: Measure the thickness of both ears daily using calipers.
-
Termination: Euthanize mice at the end of the study (e.g., day 4 or later).
-
Sample Collection: Excise the ears for measurement of ear weight and histological analysis to determine epidermal thickness.
Pharmacodynamic Model of IL-17F Inhibition
This model is used to assess the in vivo target engagement and pharmacodynamic effect of RORγt inverse agonists.
Materials:
-
8-10 week old female C57BL/6 mice
-
Recombinant murine IL-2 and IL-23
-
This compound or related RORγt inverse agonist
-
Vehicle for oral administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Stimulation: Administer a combination of recombinant murine IL-2 and IL-23 to the mice to stimulate the production of IL-17F.
-
Treatment: Administer a single oral dose of this compound or vehicle.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 30 hours).[1]
-
Analysis: Measure the concentration of IL-17F in the serum using a suitable immunoassay (e.g., Luminex).
Conclusion
This compound and related RORγt inverse agonists have demonstrated significant efficacy in preclinical animal models of psoriasis. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of targeting the RORγt pathway for the treatment of psoriasis and other Th17-mediated inflammatory diseases. The imiquimod-induced psoriasis model and the mouse acanthosis model are robust and relevant systems for evaluating the in vivo efficacy of such compounds.
References
Application Notes and Protocols for the Study of RORγt Inverse Agonists in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The T helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17A (IL-17A), have been identified as key drivers of the inflammatory cascade in RA.[1][2][3] The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][4] Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors for the treatment of RA and other autoimmune diseases.[1][5][6]
This document provides detailed application notes and protocols for the use of RORγt inverse agonists in rheumatoid arthritis research. While specific public domain data on BMS-933043 is limited, this document will utilize information on other well-characterized RORγt inverse agonists, including those developed by Bristol Myers Squibb, to provide a comprehensive guide for researchers. These compounds function by binding to the ligand-binding domain of RORγt, leading to the displacement of co-activators and the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes, including IL17A.[7]
Mechanism of Action: RORγt Inhibition
RORγt is the master transcription factor for Th17 cell differentiation.[1][4] In the nucleus of a CD4+ T cell destined to become a Th17 cell, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] RORγt inverse agonists are small molecules that bind to the ligand-binding pocket of RORγt, inducing a conformational change that prevents the binding of co-activators and instead promotes the recruitment of co-repressor complexes. This leads to the suppression of gene transcription and a subsequent reduction in the production of pathogenic Th17 cytokines.
Data Presentation
The following tables summarize quantitative data for representative RORγt inverse agonists from preclinical studies.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Assay | Cell Type | IC50 / EC50 | Reference |
| BMS-336 | RORγt Reporter Assay | - | 39 nM (EC50) | [9] |
| SR2211 | IL-17A Production | EL-4 cells | ~100 nM (IC50) | |
| TMP778 | IL-17A Secretion | Human Naïve CD4+ T cells | Single-digit nM (IC50) | [9] |
| JNJ-54271074 | RORγt-driven transcription | - | Dose-dependent inhibition |
Table 2: In Vivo Efficacy of RORγt Inverse Agonists in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| SR2211 | Collagen-Induced Arthritis (CIA) in DBA mice | Twice daily for 15 days | Statistically significant reduction in joint inflammation | |
| JNJ-54271074 | Murine Collagen-Induced Arthritis | Dose-dependent | Suppression of joint inflammation | |
| Unnamed RORγt antagonist | Antigen-Induced Arthritis in rats | - | Attenuated knee swelling response, inhibited IL-17A production | |
| BMS-986251 | Imiquimod-induced skin inflammation (psoriasis model) | 2, 7, 20 mg/kg BID | Significant reduction in skin thickening | [2] |
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of a RORγt inverse agonist.
Materials:
-
Naïve CD4+ T cell isolation kit (e.g., MACS-based)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
96-well flat-bottom tissue culture plates
-
Anti-mouse CD3ε antibody (plate coating)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IFN-γ antibody
-
Anti-mouse IL-4 antibody
-
RORγt inverse agonist (e.g., this compound) dissolved in DMSO
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular staining
-
ELISA kit for mouse IL-17A
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-RORγt
Procedure:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice according to the manufacturer's protocol for the isolation kit.
-
Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend the isolated naïve CD4+ T cells in culture medium and plate them at a density of 1-2 x 10^5 cells/well.
-
Add the Th17 differentiation cocktail to each well: anti-CD28 antibody (1-2 µg/mL), IL-6 (20-50 ng/mL), TGF-β1 (1-5 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add the RORγt inverse agonist at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
For IL-17A secretion analysis, collect the culture supernatants and perform an ELISA according to the manufacturer's protocol.
-
For intracellular cytokine and transcription factor analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor. Then, stain the cells for surface CD4 and intracellular IL-17A and RORγt and analyze by flow cytometry.
Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction of arthritis in susceptible mouse strains and the evaluation of the therapeutic efficacy of a RORγt inverse agonist.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
RORγt inverse agonist (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in IFA.
-
Inject 100 µL of the emulsion intradermally at a different site on the tail.
-
-
Treatment:
-
Begin treatment with the RORγt inverse agonist or vehicle on a prophylactic (e.g., starting from day 20) or therapeutic (e.g., starting after the onset of clinical signs) regimen.
-
Administer the compound daily via the desired route (e.g., oral gavage).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and progression of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
Monitor body weight.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum cytokine analysis (e.g., IL-17A).
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Isolate cells from draining lymph nodes for ex vivo restimulation and cytokine analysis.
-
Conclusion
The inhibition of RORγt presents a compelling therapeutic strategy for rheumatoid arthritis by targeting the pathogenic Th17 cell pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of RORγt inverse agonists like this compound in relevant preclinical models. Careful experimental design and execution are crucial for obtaining robust and reproducible data to advance the development of this promising class of therapeutics for autoimmune diseases.
References
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proof-of-Concept Study With BMS-817399 to Treat Moderate to Severe Rheumatoid Arthritis | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. Products and medicines - Bristol Myers Squibb [bms.com]
- 4. Bristol exits KRAS G12D | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. Early Treatment for Rheumatoid Arthritis - Bristol Myers Squibb [bms.com]
- 6. PoC in Rheumatoid Arthritis With Methotrexate | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. BMS-336 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Information about Patients’ Rheumatoid Arthritis - Bristol Myers Squibb [bms.com]
Application Notes and Protocols for RORγt Inhibitor Treatment in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The Retinoic Acid-related Orphan Receptor gamma t (RORγt) has been identified as a key transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokines, such as IL-17A, which play a significant role in the pathogenesis of IBD.[1][2] Consequently, inhibition of RORγt presents a promising therapeutic strategy for IBD. This document provides detailed application notes and protocols for the evaluation of a selective RORγt inhibitor, exemplified by compounds like BMS-933043, in preclinical murine models of IBD.
Mechanism of Action
RORγt is a master regulator of Th17 cell differentiation and function.[3] Th17 cells, along with other immune cells like group 3 innate lymphoid cells (ILC3s), produce IL-17A, a cytokine deeply implicated in the inflammatory cascade of IBD.[2][4] RORγt inhibitors function by binding to the ligand-binding domain of the RORγt protein, thereby preventing its transcriptional activity. This leads to a reduction in the expression of Th17 signature cytokines, including IL-17A and IL-21, and subsequently ameliorates intestinal inflammation.[1][2]
Signaling Pathway
Caption: RORγt Inhibition Pathway in Th17 Cells.
Data Presentation
Table 1: Efficacy of a Selective RORγt Inhibitor in a Murine DSS-Induced Colitis Model
| Treatment Group | Dosage (mg/kg, p.o., daily) | Final Body Weight (% of initial) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Healthy Control | Vehicle | 102 ± 2.5 | 0.2 ± 0.1 | 8.5 ± 0.5 | 0.5 ± 0.2 |
| DSS + Vehicle | Vehicle | 85 ± 3.1 | 10.5 ± 1.2 | 5.2 ± 0.4 | 8.2 ± 0.9 |
| DSS + RORγt Inhibitor | 10 | 92 ± 2.8 | 6.8 ± 0.9 | 6.5 ± 0.3 | 5.1 ± 0.7 |
| DSS + RORγt Inhibitor | 30 | 98 ± 2.2 | 4.1 ± 0.7 | 7.8 ± 0.4 | 2.8 ± 0.5 |
*p < 0.05, **p < 0.01 compared to DSS + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of a Selective RORγt Inhibitor on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | IL-17A (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Healthy Control | 15 ± 3 | 50 ± 8 | 35 ± 5 |
| DSS + Vehicle | 150 ± 22 | 320 ± 45 | 210 ± 30 |
| DSS + RORγt Inhibitor (30 mg/kg) | 45 ± 9 | 110 ± 18 | 95 ± 15** |
**p < 0.01 compared to DSS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used due to its simplicity and reproducibility in mimicking human ulcerative colitis.[5][6][7]
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, MW 36-50 kDa)
-
RORγt inhibitor (e.g., this compound)
-
Vehicle for drug delivery (e.g., 0.5% methylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance
-
Tools for oral gavage
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days before the start of the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[5][6]
-
Treatment:
-
Randomly divide mice into treatment groups (e.g., Healthy Control, DSS + Vehicle, DSS + RORγt Inhibitor low dose, DSS + RORγt Inhibitor high dose).
-
From day 1 to day 7, administer the RORγt inhibitor or vehicle daily via oral gavage.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 3).
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and cytokine measurement.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Histological Analysis of Colon Tissue
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Fix distal colon segments in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Evaluate the slides for inflammation severity, extent, and crypt damage under a microscope by a blinded observer.
Measurement of Cytokine Levels in Colon Tissue
Materials:
-
Colon tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
ELISA kits for IL-17A, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Homogenization: Homogenize a pre-weighed section of colon tissue in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein concentration of the sample.
Experimental Workflow
Caption: Workflow for Evaluating RORγt Inhibitors in DSS Colitis.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of RORγt inhibitors, such as this compound, in established murine models of inflammatory bowel disease. The inhibition of the RORγt/Th17 axis represents a targeted and promising therapeutic approach for IBD. Rigorous and standardized experimental procedures are crucial for obtaining reproducible and translatable data in the drug development process.
References
- 1. VPR-254: an inhibitor of ROR-gamma T with potential utility for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiostrepton alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]
- 4. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells with the RORγt Inverse Agonist BMS-933043
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). These cells are critical for host defense against extracellular pathogens but are also key drivers in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The differentiation and effector function of Th17 cells are governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[3][4]
BMS-933043 is a potent and selective inverse agonist of RORγt developed by Bristol-Myers Squibb. By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and a reduction in IL-17A production. This makes this compound a valuable tool for studying Th17-mediated immune responses and a potential therapeutic candidate for autoimmune disorders.
These application notes provide a comprehensive guide for the in vitro analysis of the effects of this compound on human Th17 cells using flow cytometry. The protocols detailed below cover the differentiation of naive CD4+ T cells into Th17 cells, treatment with the RORγt inverse agonist, and subsequent multiparameter flow cytometric analysis of key Th17 markers.
Mechanism of Action of RORγt Inverse Agonists
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[5] This signaling cascade culminates in the activation and expression of the master transcriptional regulator, RORγt. RORγt, in turn, binds to the promoter regions of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R), driving their expression.[6] RORγt inverse agonists like this compound bind to the ligand-binding pocket of the RORγt protein, inducing a conformational change that prevents the recruitment of co-activators and may even recruit co-repressors to the transcriptional complex. This allosteric inhibition effectively blocks the transcriptional activity of RORγt, thereby suppressing the expression of its target genes and inhibiting the Th17 phenotype.
References
- 1. Increased Th17 cells in flow cytometer-sorted CD45RO-positive memory CD4 T cells from patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interleukin-17A inhibits the expansion of IL-17A-producing T cells in mice through “short-loop” inhibition via IL-17 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Dissolution and Storage of Novel Research Compounds
Disclaimer: Extensive searches for the compound BMS-933043 in publicly available chemical databases and scientific literature did not yield any specific information. This may indicate that the compound identifier is an internal designation, contains a typographical error, or refers to a compound that has not been publicly disclosed. The following application notes and protocols are therefore based on best practices for handling novel small molecule compounds in a research setting and are intended as a general guide. Researchers should always consult any available supplier-specific information and perform small-scale solubility and stability tests before proceeding with larger experiments.
Compound Handling and Storage
Proper handling and storage are critical to maintaining the integrity of research compounds.
1.1. Solid Compound Storage It is recommended to store the solid form of a novel compound under the following conditions to minimize degradation:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, provided the compound is protected from moisture.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
1.2. Solution Storage Stock solutions are typically more susceptible to degradation than the solid compound.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Choice: The choice of solvent can impact the stability of the compound in solution. Aprotic solvents like DMSO are generally preferred for long-term storage over protic solvents like ethanol.
-
Concentration: Store solutions at a high concentration (e.g., 10 mM or higher) as this can sometimes improve stability.
| Storage Format | Temperature | Duration | Notes |
| Solid | -20°C or -80°C | Long-term | Protect from light and moisture. |
| 4°C | Short-term | Ensure container is tightly sealed. | |
| Stock Solution | -20°C or -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. |
Solubility Testing and Stock Solution Preparation
Due to the lack of specific data for this compound, a preliminary solubility test is essential.
2.1. Recommended Solvents Commonly used solvents for initial solubility testing of non-polar small molecules include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
2.2. Protocol for Solubility Testing
-
Weigh out a small, precise amount of the compound (e.g., 1 mg).
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high starting concentration.
-
Vortex or sonicate the mixture to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is fully dissolved, the solubility is at least the current concentration. You can proceed to make your desired stock solution.
-
If the compound is not fully dissolved, add more solvent stepwise, vortexing/sonicating at each step, until the compound is dissolved. Record the total volume of solvent used to calculate the maximum solubility.
2.3. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Accurately weigh out a specific amount of the compound (e.g., 5 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
Once dissolved, dispense the stock solution into single-use aliquots in tightly sealed, light-protecting vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
| Solvent | Typical Usable Concentration Range | Notes |
| DMSO | ≤ 100 mM | A versatile solvent for many non-polar compounds. Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | ≤ 100 mM | A good alternative to DMSO, but some compounds may be less soluble. Can have biological effects on its own. |
| Water | Highly variable | Most non-polar small molecules have very low aqueous solubility. Buffering may be required. |
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium for in vitro or in vivo experiments.
3.1. Protocol for Preparing Working Solutions for In Vitro Assays
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Briefly centrifuge the vial to ensure all the solution is at the bottom.
-
Perform a serial dilution of the stock solution into the final aqueous medium (e.g., cell culture medium, phosphate-buffered saline).
-
It is crucial to add the stock solution to the aqueous medium and mix immediately and vigorously to prevent precipitation of the compound.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Visualization of Experimental Concepts
As the specific signaling pathway for this compound is unknown, a generic representation of a G-protein coupled receptor (GPCR) signaling pathway, a common drug target, is provided below. This is for illustrative purposes only.
Application Notes and Protocols: BMS-933043 in Primary Human T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the biological activity of BMS-933043, a RORγt inverse agonist, in primary human T cell cultures. The protocols outlined below are based on established techniques for evaluating RORγt inhibitors and their impact on T helper 17 (Th17) cell differentiation and function.
Introduction to this compound and RORγt
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of pro-inflammatory Th17 cells.[1] These cells are characterized by their production of cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] By binding to RORγt, inverse agonists like this compound inhibit its transcriptional activity, leading to a reduction in Th17 cell differentiation and the subsequent decrease in pro-inflammatory cytokine production.[1] The successful clinical application of anti-IL-17 monoclonal antibodies has highlighted the therapeutic potential of targeting this pathway.[3]
Data Presentation: Efficacy of RORγt Inverse Agonists on IL-17A Production
| Compound | Assay | Target | Potency (EC50) | Reference |
| BMS-986251 | IL-17A Production Inhibition | Human Whole Blood | Value not specified, but evaluated | [3] |
| Hypothetical Data for this compound | IL-17A Production Inhibition | Primary Human Th17 Cells | Sub-micromolar range |
Note: The potency of RORγt inverse agonists is typically in the sub-micromolar range for the inhibition of IL-17A secretion from human Th17 cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway in Th17 cells and a general experimental workflow for evaluating the effect of this compound.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
Objective: To isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) for subsequent culture and experimentation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human CD4+ T Cell Isolation Kit (negative selection)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate naive CD4+ T cells from the PBMC population using a negative selection immunomagnetic cell separation kit, following the manufacturer's instructions.
-
Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Th17 Differentiation and this compound Treatment
Objective: To induce the differentiation of naive CD4+ T cells into Th17 cells and to assess the inhibitory effect of this compound on this process.
Materials:
-
Purified primary human naive CD4+ T cells
-
96-well flat-bottom culture plates
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or soluble)
-
Th17 polarizing cytokine cocktail:
-
Recombinant Human IL-1β
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Recombinant Human TGF-β
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
-
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before use.
-
Seed the purified naive CD4+ T cells at a density of 1-2 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail to the culture medium.[4]
-
Add this compound at various concentrations (e.g., a serial dilution from 10 µM to 0.1 nM) to the designated wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.[5]
Protocol 3: Analysis of IL-17A Secretion by ELISA
Objective: To quantify the amount of IL-17A secreted into the cell culture supernatant following Th17 differentiation and treatment with this compound.
Materials:
-
Cell culture supernatants from Protocol 2
-
Human IL-17A ELISA Kit
-
Microplate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plates and carefully collect the culture supernatants.
-
Perform the IL-17A ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IL-17A in each sample based on the standard curve.
-
Determine the IC50 value of this compound for the inhibition of IL-17A production by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 4: T Cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on the proliferation of primary human T cells.
Materials:
-
Purified primary human CD4+ T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Label the purified CD4+ T cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.[6]
-
Quench the staining reaction by adding complete RPMI-1640 medium.
-
Wash the cells to remove excess CFSE.
-
Activate the CFSE-labeled T cells with anti-CD3 and anti-CD28 antibodies in a 96-well plate as described in Protocol 2.
-
Add this compound at various concentrations.
-
Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.[6]
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the tracking of cell proliferation.[6]
-
Quantify the percentage of proliferating cells and the number of cell divisions in the presence of different concentrations of this compound.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Potential of Targeting the Th17/Treg Axis in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation and functional analysis of human T(H)17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systems analysis of human T helper17 cell differentiation uncovers distinct time-regulated transcriptional modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Assays for BMS-933043
Information regarding the small molecule "BMS-933043" is not publicly available. Our extensive search of scientific databases and public records did not yield specific information about a compound with this designation from Bristol Myers Squibb. It is possible that this is an internal development name for a compound that has not been disclosed publicly, is in a very early stage of development, or the designation is incorrect.
To provide you with an accurate and useful technical support guide for optimizing the concentration of your specific molecule in in vitro assays, please verify the compound name and, if possible, provide its molecular target or class (e.g., kinase inhibitor, receptor antagonist, etc.).
Once the correct compound information is available, we can provide a comprehensive support center that includes:
-
Detailed FAQs: Addressing common issues such as solubility, stability, and determining the optimal concentration range.
-
Troubleshooting Guides: Step-by-step solutions for problems like high background signals, off-target effects, and inconsistent results.
-
Experimental Protocols: Standardized procedures for key in vitro assays relevant to the compound's target.
-
Data Tables: Clear summaries of IC50 values, solubility data, and other quantitative information.
-
Visual Aids: Signaling pathway diagrams and experimental workflows to clarify complex processes.
We are committed to providing you with the precise technical information you need for your research. Please provide the updated compound information, and we will be happy to assist you further.
Technical Support Center: BMS-933043 (DL-Dapoxetine Hydrochloride)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-933043, also known as DL-Dapoxetine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of Dapoxetine (B195078) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI). It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high membrane permeability.
Q2: I'm experiencing poor dissolution of this compound in my aqueous buffer. Why is this happening?
This compound (DL-Dapoxetine Hydrochloride) is a weakly basic drug with pH-dependent solubility. Its solubility is very low in neutral or basic aqueous solutions. For instance, its solubility in phosphate (B84403) buffer at pH 6.8 has been reported to be as low as 0.26 µg/mL.[1] This inherent low solubility in physiological pH ranges can lead to challenges in achieving the desired concentration for in vitro and in vivo experiments.
Q3: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of this compound. These include:
-
pH Adjustment: As a weakly basic compound, its solubility increases in acidic conditions.
-
Co-solvents: Utilizing organic solvents in which the compound is more soluble.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within cyclodextrin (B1172386) cavities can significantly improve its aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Liquisolid Compact Technique: This method involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material to form a dry, free-flowing powder with improved dissolution characteristics.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of organic stock solution into aqueous buffer. | The concentration of the drug in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure the solvent concentration is compatible with your experimental system). 3. Lower the pH of the aqueous buffer to increase the solubility of the weakly basic compound. |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-homogeneous drug concentration in the culture medium. Precipitation of the compound can also affect cell viability. | 1. Prepare a fresh, clear solution before each experiment. 2. Consider using a solubility-enhanced formulation, such as a cyclodextrin inclusion complex or a solid dispersion. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| Low oral bioavailability in animal studies. | Limited dissolution of the drug in the gastrointestinal tract. | 1. Formulate the compound using techniques like the liquisolid compact method to improve its dissolution rate. 2. Consider pre-dissolving the compound in a suitable vehicle before oral administration. |
Quantitative Solubility Data
The following table summarizes the solubility of DL-Dapoxetine Hydrochloride in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [3] |
| Ethanol (B145695) | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | [3] |
| Phosphate Buffer pH 6.8 | 0.26 µg/mL | [1] |
| 0.1 N HCl | 13.2 µg/mL | [2] |
| Distilled Water | 5 µg/mL | [2] |
| Methanol | 28.5 µg/mL | [2] |
| Acetone | 31.5 µg/mL | [2] |
| PEG 400 | 42.5 µg/mL | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using the Liquisolid Compact Technique
This protocol is adapted from a study aimed at improving the dissolution characteristics of Dapoxetine Hydrochloride.[2]
Materials:
-
DL-Dapoxetine Hydrochloride (this compound)
-
Polyethylene Glycol 400 (PEG 400) (non-volatile solvent)
-
Microcrystalline Cellulose (B213188) (carrier)
-
Silica (B1680970) (coating material)
-
High-shear granulator
-
Tablet press
Methodology:
-
Dissolve the DL-Dapoxetine Hydrochloride in PEG 400 to create a drug solution.
-
Transfer the drug solution to a high-shear granulator containing the microcrystalline cellulose carrier and mix to achieve uniform dispersion.
-
Gradually add the silica coating material to the mixture while continuing to mix.
-
The resulting mixture should be a free-flowing, compressible powder.
-
This liquisolid powder can then be directly compressed into tablets using a tablet press.
Protocol 2: Preparation of a Solid Dispersion with Cyclodextrin
This is a general protocol based on studies that have successfully used cyclodextrins to enhance the solubility of Dapoxetine.[4][5]
Materials:
-
DL-Dapoxetine Hydrochloride (this compound)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Rotary evaporator
Methodology:
-
Dissolve DL-Dapoxetine Hydrochloride and HP-β-CD in a mixture of ethanol and water. A typical drug-to-cyclodextrin molar ratio to start with is 1:1, which can be optimized.
-
Stir the solution at room temperature for a specified period (e.g., 24 hours) to ensure the formation of the inclusion complex.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
The resulting solid dispersion can be collected and further dried in a desiccator.
-
The solid dispersion can then be used for the preparation of various dosage forms.
Visualizations
Signaling Pathway of this compound (Dapoxetine)
This compound acts as a selective serotonin reuptake inhibitor (SSRI). It blocks the serotonin transporter (SERT) on the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission by increasing the activation of postsynaptic serotonin receptors.
Caption: Mechanism of action of this compound as an SSRI.
Experimental Workflow for Liquisolid Compact Formulation
The following diagram illustrates the key steps involved in preparing liquisolid compacts to enhance the solubility of this compound.
Caption: Workflow for preparing this compound liquisolid compacts.
References
- 1. Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Ploxomer and β-cyclodextrin; promising tools to improve solubility of dapoxetine through binary and ternary solid dispersion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proactively Managing BMS-933043 Off-Target Effects in Your Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating potential off-target effects of BMS-933043 in experimental settings. Given the limited public data on the specific off-target profile of this compound, this guide emphasizes a proactive, systematic approach to characterizing its selectivity and ensuring the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
Q2: What are the initial signs that I might be observing off-target effects with this compound in my cell-based assays?
A2: Common indicators of potential off-target effects include:
-
Inconsistent results with other SLC13A5 inhibitors: Using a structurally different inhibitor for SLC13A5 produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when SLC13A5 is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[1]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its reported biochemical potency (IC50 or Ki) for SLC13A5.[1] Inhibitors that are effective in cells only at concentrations greater than 10 μM are more likely to exhibit non-specific targeting.[2]
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: A multi-faceted approach is recommended. This includes performing dose-response experiments to use the lowest effective concentration, conducting orthogonal validation with structurally and mechanistically diverse inhibitors and genetic approaches, and directly measuring target engagement in the cellular context.[1] For a comprehensive analysis, consider utilizing commercial off-target screening services that test for binding against a broad panel of proteins.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, this troubleshooting guide provides a systematic workflow to investigate and mitigate the issue.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or lower to avoid repeated freeze-thaw cycles.[3] |
| High background or non-specific effects | This compound concentration is too high, leading to binding to lower-affinity off-targets. | Determine the IC50 of this compound for SLC13A5 inhibition in your specific assay and use the lowest concentration that elicits the desired on-target effect. |
| Cellular toxicity observed | Off-target effects of this compound may be inducing a toxic response unrelated to SLC13A5 inhibition. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to distinguish between specific inhibition and general toxicity. |
| Phenotype does not match published SLC13A5 knockout/knockdown data | The observed phenotype may be due to modulation of an unknown off-target. | Use siRNA or CRISPR/Cas9 to specifically reduce SLC13A5 expression and compare the resulting phenotype to that observed with this compound treatment.[1] |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a [¹⁴C]-Citrate Uptake Assay
This protocol is adapted from methods used to characterize other SLC13A5 inhibitors and is designed to measure the functional inhibition of the transporter.[4][5]
Objective: To determine the concentration of this compound required to inhibit 50% of SLC13A5-mediated citrate (B86180) uptake (IC50) in a cellular context.
Methodology:
-
Cell Seeding: Plate cells expressing SLC13A5 (e.g., HepG2 cells, which endogenously express SLC13A5, or HEK293 cells engineered to overexpress the transporter) in a multi-well plate and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., NaCl buffer, pH 7.5).[4] The concentration range should span several orders of magnitude around the expected IC50.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.[4][6]
-
Citrate Uptake: Initiate the uptake by adding the assay buffer containing [¹⁴C]-citrate to each well.[4][5]
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for citrate uptake.[4]
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [¹⁴C]-citrate in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of citrate uptake inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Genetic Validation of On-Target Effects using CRISPR-Cas9
Objective: To confirm that the phenotype observed with this compound is a direct result of SLC13A5 inhibition.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the SLC13A5 gene into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the SLC13A5-gRNA/Cas9 vector into your target cells. Select for successfully transfected cells.
-
Knockout Validation: Expand the selected cell clones and validate the knockout of the SLC13A5 protein by Western blot or qPCR.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the SLC13A5 knockout clones and compare the results to cells treated with this compound.[1] A similar phenotype between the knockout cells and the inhibitor-treated cells provides strong evidence for on-target activity.
Data Presentation: Characterizing this compound Selectivity
Since a public off-target profile for this compound is not available, we provide the following table as a template for you to summarize the data from your own off-target screening experiments (e.g., using a commercial service).
| Target | Target Class | This compound Binding (% Inhibition at 10 µM) | Follow-up IC50/Ki (µM) | Notes |
| SLC13A5 | Transporter | [Your Data] | [Your Data] | Primary Target |
| [Off-Target 1] | [e.g., Kinase, GPCR] | [Your Data] | [Your Data] | [e.g., Structurally related transporter] |
| [Off-Target 2] | [e.g., Ion Channel] | [Your Data] | [Your Data] | |
| [...] | [...] | [...] | [...] |
Signaling Pathway Considerations
This compound targets SLC13A5, a transporter responsible for importing citrate from the extracellular space into the cell. Intracellular citrate is a key metabolite that links several major metabolic pathways. Therefore, both on-target and potential off-target effects of this compound could have wide-ranging impacts on cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BMS-933043 Dose-Response Curve Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in BMS-933043 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in dose-response curves for small molecule inhibitors like this compound?
Variability in dose-response curves can stem from several factors, broadly categorized as biological, experimental, and data analysis-related.
-
Biological Factors:
-
Cell Health and Viability: Inconsistent cell health, high passage numbers leading to genetic drift, and mycoplasma contamination can significantly alter cellular response to a compound.
-
Cell Seeding Density: Uneven cell seeding across a plate can lead to significant differences in the response measured.
-
Receptor Expression Levels: If this compound targets a specific receptor, variations in the expression level of this target across cell passages or between experiments can cause shifts in the IC50.
-
-
Experimental Factors:
-
Compound Solubility and Stability: Poor solubility of this compound in assay media can lead to inaccurate concentrations, while degradation of the compound over the course of the experiment can result in a weaker than expected effect.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error, leading to incorrect compound concentrations in the assay wells.
-
Reagent Quality and Consistency: Variations in media, serum, or other critical reagents between experiments can impact the biological system and its response.
-
Incubation Times: Inconsistent incubation times with the compound or detection reagents can lead to variable results.
-
Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate solutes and affect cell growth and compound activity.
-
-
Data Analysis Factors:
-
Curve Fitting Model: Using an inappropriate curve fitting model (e.g., three-parameter vs. four-parameter logistic regression) can lead to inaccurate IC50 value determination.
-
Data Normalization: Improper normalization to positive and negative controls can skew the results.
-
Outlier Handling: Failure to identify and appropriately handle outlier data points can significantly impact the curve fit.
-
Q2: My this compound dose-response curve is not a classic sigmoidal shape. What could be the reason?
An atypical curve shape can be indicative of several issues:
-
Incomplete Curve: The concentration range tested may be too narrow to capture the full sigmoidal response. You may not be seeing the top and bottom plateaus of the curve.
-
Compound Cytotoxicity: At high concentrations, this compound might be causing cell death through off-target effects, leading to a "hook" effect or a steeper drop-off than expected.
-
Compound Precipitation: If the compound precipitates at higher concentrations, the effective concentration will be lower than the nominal concentration, which can flatten the bottom of the curve.
-
Assay Interference: The compound may interfere with the assay detection method (e.g., absorbance, fluorescence, luminescence) at certain concentrations.
Q3: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
To improve inter-experiment reproducibility, it is crucial to standardize your protocol as much as possible.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your assay.
-
Cell Culture Standardization: Use cells within a narrow passage number range, ensure consistent cell seeding density, and regularly test for mycoplasma.
-
Compound Management: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved.
-
Quality Control (QC) Checks: Include a reference compound with a known, stable IC50 in every assay to monitor for systemic variability.
-
Consistent Reagents: Use the same lot of critical reagents (e.g., serum, media) for a set of comparative experiments.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Variability
This guide provides a systematic approach to identifying the root cause of variability in your this compound dose-response data.
Troubleshooting Workflow
BMS-933043 stability in DMSO and cell culture media
Welcome to the technical support center for BMS-933043. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity for organic molecules. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I store the this compound stock solution in DMSO?
A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Protect the stock solution from light.
Q3: What is the expected stability of this compound in a DMSO stock solution?
A3: While specific stability data for this compound in DMSO is not publicly available, as a general guideline for small molecules, stock solutions in anhydrous DMSO are often stable for several months when stored properly at -80°C. However, it is highly recommended to perform a stability assessment for your specific experimental conditions.
Q4: How do I prepare working solutions of this compound in cell culture media?
A4: To prepare a working solution, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a serial dilution if necessary to achieve the desired final concentration and minimize the DMSO percentage.
Q5: What is the stability of this compound in cell culture media?
A5: The stability of this compound in cell culture media has not been specifically reported. Stability in aqueous solutions like cell culture media is generally lower than in anhydrous DMSO. The rate of degradation can be influenced by factors such as the pH of the medium, the presence of serum proteins, and exposure to light and elevated temperatures (e.g., 37°C). It is best practice to prepare fresh working solutions in cell culture media for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Possible Cause: Degradation of this compound in the DMSO stock solution or cell culture media.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from a new vial of the compound.
-
If possible, verify the concentration and purity of your stock solution using an analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Evaluate Stability in Cell Culture Media:
-
Prepare fresh working solutions in cell culture media immediately before each experiment.
-
Minimize the pre-incubation time of the compound in the media at 37°C before adding it to the cells.
-
For long-term experiments, consider replenishing the media with a freshly prepared compound solution at regular intervals.
-
-
Perform a Stability Study:
-
Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for different durations (e.g., 0, 2, 6, 12, 24 hours) and then testing its activity in a functional assay.
-
Issue 2: Precipitation of the Compound in Cell Culture Media
Possible Cause: Poor solubility of this compound at the working concentration in the aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Solubility Test: Before your experiment, perform a visual inspection by preparing the highest concentration of this compound you plan to use in your cell culture medium. Check for any precipitate or cloudiness under a microscope.
-
Modify Dilution Method:
-
When diluting the DMSO stock into the cell culture medium, add the stock solution to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Avoid adding the aqueous medium to the concentrated DMSO stock, as this can cause the compound to precipitate.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound in DMSO or cell culture media. Researchers are advised to determine the stability under their specific experimental conditions. A general experimental protocol to assess stability is provided below.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator at 37°C with 5% CO₂
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Incubation: Aliquot the working solution into separate tubes or wells for each time point. Incubate the samples at 37°C in a CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis. The 0-hour time point represents 100% compound integrity.
-
Sample Analysis: Analyze the concentration of the parent compound (this compound) in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage of compound remaining versus time to determine the stability profile.
Visualizations
Caption: GPR65 signaling pathway in an acidic tumor microenvironment.
Caption: Workflow for assessing this compound stability in cell culture media.
Technical Support Center: Enhancing Oral Bioavailability of BMS-XXXXXX
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of the hypothetical poorly soluble compound, BMS-XXXXXX.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral administration of BMS-XXXXXX in animal models?
A1: Due to its presumed poor aqueous solubility, common initial challenges with oral administration of BMS-XXXXXX include low and variable plasma concentrations, high inter-individual variability in pharmacokinetic (PK) profiles, and a lack of dose-proportional exposure. These issues often stem from poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like BMS-XXXXXX?
A2: Key strategies focus on improving the solubility and dissolution rate of the compound. These include:
-
Formulation changes: Utilizing co-solvents, surfactants, lipids, or creating formulations like solid dispersions and lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS).[1][2]
-
Particle size reduction: Techniques like micronization or nanocrystal formulation increase the surface area for dissolution.[1]
-
Chemical modification: Prodrug approaches or salt formation can be employed to enhance solubility.[2]
Q3: How do lipid-based formulations improve the bioavailability of poorly soluble drugs?
A3: Lipid-based formulations can enhance oral bioavailability through several mechanisms. They can increase the dissolution of the drug in the GI tract and facilitate the formation of solubilizing structures (micelles). Furthermore, some lipid formulations can promote lymphatic uptake, which bypasses the first-pass metabolism in the liver, a significant advantage for compounds that are heavily metabolized.
Q4: What are the key considerations when selecting an animal model for oral bioavailability studies?
A4: The choice of animal model is critical and should consider physiological and metabolic differences between species and humans. Key factors include:
-
Gastrointestinal physiology: pH, transit time, and fluid composition can vary significantly.
-
Metabolic enzymes: The expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) can differ, affecting first-pass metabolism.
-
Practical considerations: Animal size, handling requirements, and blood sampling volumes are also important. While animal models are essential for preclinical assessment, it is important to note that animal bioavailability does not always quantitatively predict human bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of BMS-XXXXXX in the GI tract. Food effects influencing absorption. | 1. Develop an enabling formulation (e.g., solution, suspension with wetting agents, or lipid-based formulation). 2. Standardize feeding conditions (e.g., fasted vs. fed state) across all study animals. |
| Low overall plasma exposure (low AUC). | Poor solubility leading to low absorption. Extensive first-pass metabolism. | 1. Conduct in vitro solubility and dissolution tests with various GRAS (Generally Recognized As Safe) excipients to identify a suitable formulation strategy. 2. Consider formulations that promote lymphatic transport, such as long-chain fatty acid-based lipid formulations, to potentially bypass the liver. 3. Characterize the in vitro metabolism of BMS-XXXXXX in liver microsomes or hepatocytes from the selected animal species to understand its metabolic clearance. |
| Lack of dose proportionality in exposure. | Saturation of absorption mechanisms at higher doses. Solubility-limited absorption. | 1. For higher doses, a more advanced formulation, such as a solid dispersion or a nanosuspension, may be required to maintain adequate dissolution. 2. Evaluate the permeability of BMS-XXXXXX using in vitro models like Caco-2 cells to rule out permeability-limited absorption. |
| Precipitation of the compound in the GI tract upon administration of a solution formulation. | The drug "crashes out" of the vehicle when it mixes with aqueous GI fluids. | 1. Incorporate precipitation inhibitors into the formulation (e.g., polymers like HPMC). 2. Consider a lipid-based formulation where the drug remains in a solubilized state. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of BMS-XXXXXX
-
Objective: To improve the dissolution rate and oral bioavailability of BMS-XXXXXX by creating an amorphous solid dispersion with a hydrophilic polymer.
-
Materials:
-
BMS-XXXXXX
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Vacuum oven
-
-
Method:
-
Dissolve BMS-XXXXXX and PVP/VA 64 (in a 1:3 drug-to-polymer ratio by weight) in a 1:1 (v/v) mixture of DCM and methanol to form a clear solution.
-
Remove the solvents using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
The dispersion can then be suspended in an appropriate vehicle for oral gavage.
-
Protocol 2: Oral Bioavailability Study in Rats
-
Objective: To determine and compare the oral bioavailability of different formulations of BMS-XXXXXX.
-
Animal Model: Male Sprague-Dawley rats (n=4 per group), fasted overnight.
-
Formulations:
-
Group 1 (IV): BMS-XXXXXX in a solution suitable for intravenous administration (e.g., 5% DMSO, 95% saline) at a dose of 1 mg/kg.
-
Group 2 (Oral Suspension): BMS-XXXXXX as a crystalline suspension in 0.5% methylcellulose (B11928114) at a dose of 10 mg/kg.
-
Group 3 (Oral Solid Dispersion): BMS-XXXXXX solid dispersion (from Protocol 1) suspended in 0.5% methylcellulose at a dose of 10 mg/kg.
-
-
Procedure:
-
Administer the respective formulations to each group.
-
Collect sparse blood samples (e.g., 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for BMS-XXXXXX concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Quantitative Data Summary
Below is a table summarizing hypothetical pharmacokinetic data for BMS-XXXXXX in different formulations, as might be obtained from the study described in Protocol 2.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (F%) |
| Solution | 1 | IV | 1200 | 0.08 | 2500 | 100% |
| Crystalline Suspension | 10 | Oral | 150 | 2.0 | 900 | 3.6% |
| Solid Dispersion | 10 | Oral | 850 | 1.0 | 6250 | 25.0% |
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of BMS-XXXXXX.
References
Technical Support Center: Cell Viability Assays with High Concentrations of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using high concentrations of investigational compounds, exemplified by the hypothetical small molecule "Compound X".
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp decline in cell viability at high concentrations of Compound X, but the results are inconsistent between experiments. What are the potential causes?
High variability in cell viability assays, especially at high compound concentrations, can stem from several factors:
-
Compound Solubility: High concentrations may exceed the solubility limit of Compound X in the culture medium, leading to precipitation. This can cause uneven drug distribution and directly impact cell health through physical stress, independent of the compound's pharmacological activity.
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a common source of variability. Ensure thorough mixing of the cell suspension before and during seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and the test compound, leading to increased cytotoxicity. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[1]
-
Solvent Toxicity: If Compound X is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.5%). Always include a vehicle-only control to assess solvent toxicity.[2]
Q2: Our cell viability results with Compound X show a greater than 100% viability compared to the untreated control at some low concentrations. Is this a valid result?
While counterintuitive, observing cell viability greater than 100% of the control can occur.[3] Potential explanations include:
-
Hormetic Effects: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations.
-
Increased Metabolic Activity: The compound might be increasing the metabolic rate of the cells without affecting proliferation, leading to a higher signal in metabolic-based assays like MTT or MTS.[3]
-
Cell Proliferation: The compound at low concentrations could be stimulating cell growth.[3]
-
Assay Interference: The compound itself may directly react with the assay reagents, leading to a false positive signal.
It is crucial to supplement viability data with other assays, such as cell counting or DNA quantification, to confirm these findings.[3]
Q3: What are the best practices for preparing and using high concentrations of a compound with potentially low solubility in cell-based assays?
-
Determine Solubility: Before conducting cell-based assays, determine the solubility of your compound in the chosen culture medium.
-
Use a Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium.
-
Avoid Shock Precipitation: When diluting the stock solution, add it to the medium with vigorous vortexing or mixing to minimize precipitation.
-
Visual Inspection: After adding the compound to the medium, visually inspect for any signs of precipitation.
-
Consider Alternative Formulations: If solubility remains an issue, explore the use of solubilizing agents or alternative delivery methods, though these should be carefully controlled for their own potential effects on cell viability.
Troubleshooting Guide
Issue 1: High Background Signal in No-Cell Control Wells
| Possible Cause | Recommended Solution |
| Compound Interference | Test for direct reduction of the assay reagent by the compound in a cell-free system. If interference is confirmed, consider an alternative viability assay.[4] |
| Media Component Interference | Certain components in the culture medium can react with the assay reagent. Run a control with medium and reagent only to assess this. |
| Contamination | Microbial contamination can lead to a false positive signal. Regularly check cell cultures for contamination.[2] |
Issue 2: Inconsistent Results Across Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | Gently tap the plate or use a plate shaker after adding the viability reagent to ensure thorough mixing.[2] |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration. |
Issue 3: Discrepancy Between Different Viability Assays
| Possible Cause | Recommended Solution |
| Different Biological Readouts | Assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). A compound might affect one pathway more than another. Use multiple assays to get a comprehensive picture. |
| Assay-Specific Interference | The compound may interfere with the chemistry of one assay but not another. |
| Timing of Assay | The kinetics of cell death can vary. An early marker of apoptosis might be detected by one assay sooner than a marker of necrosis detected by another. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
A purple formazan (B1609692) product will form. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Set up assay plates with cells and compound dilutions as described in the MTT protocol.
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle control.
Visualizations
Caption: General workflow for a cell viability experiment.
Caption: A logical approach to troubleshooting inconsistent results.
Alternative Cell Viability Assays
If you continue to experience issues with your current assay, consider these alternatives, which rely on different cellular processes:
| Assay Type | Principle | Advantages | Considerations |
| MTS/XTT/WST-1 | Reduction of a tetrazolium salt to a water-soluble formazan product by metabolically active cells. | Fewer steps than MTT (no solubilization required). | Can be affected by culture medium components. |
| Resazurin (B115843) (AlamarBlue) | Reduction of blue resazurin to pink, fluorescent resorufin (B1680543) by mitochondrial enzymes. | Rapid, sensitive, and non-toxic to cells, allowing for further analysis. | Signal can be influenced by changes in cellular redox potential. |
| ATP-Based Assays | Quantification of ATP, an indicator of metabolically active cells, via a luciferase reaction. | Highly sensitive and rapid, suitable for high-throughput screening. | ATP levels can be affected by factors other than cell viability. |
| Protease Viability Marker Assay | Measures the activity of a protease marker that is only active in viable cells. | Can be multiplexed with other assays. | Requires cell lysis. |
| Trypan Blue Exclusion | A microscopy-based assay where viable cells with intact membranes exclude the dye, while dead cells take it up. | Simple, fast, and provides a direct count of live and dead cells. | Low-throughput and subject to user variability. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, indicating cytotoxicity. | A good indicator of membrane integrity. | Does not measure a decrease in viable cells, but an increase in dead cells. |
References
- 1. MDR Database Search [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. rTMS Target Identification for Functional Disability in AUD+mTBI | Clinical Research Trial Listing [centerwatch.com]
- 4. Comparing the Effectiveness of a Treat-to-target (T2T) Disease Management Strategy vs. Routine Care (RC) in Adult Patients With Moderate to Severe Rheumatoid Arthritis (RA) Treated With Subcutaneous Abatacept (Orencia - SC) | BMS Clinical Trials [bmsclinicaltrials.com]
Technical Support Center: BMS-933043 and Th17 Differentiation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when using BMS-933043 in Th17 differentiation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the inhibition of IL-17A production when using this compound. What are the potential causes?
High variability in inhibitor efficacy can stem from several factors throughout the experimental workflow. Key areas to investigate include cell source and purity, cytokine quality and concentration, and the timing of compound addition.
Troubleshooting Steps:
-
Initial Cell Population Purity: The starting population of naive CD4+ T cells is critical. Contamination with other cell types, particularly memory T cells or other CD4+ T cell subsets, can lead to inconsistent differentiation and a varied response to RORγt inhibition.
-
Cytokine Bioactivity: The biological activity of the cytokines used to drive Th17 differentiation (primarily TGF-β and IL-6, often supplemented with IL-21 and/or IL-23) is paramount.[1][3][4][5]
-
Recommendation: Use high-quality, validated recombinant cytokines. Aliquot cytokines upon receipt to avoid repeated freeze-thaw cycles. Test the bioactivity of new lots of cytokines before use in critical experiments.
-
-
Timing of this compound Addition: The point at which the RORγt inhibitor is introduced into the culture can significantly impact its effect. RORγt expression is upregulated during the differentiation process.
-
Recommendation: Add this compound at the time of T cell activation and differentiation cocktail addition. For time-course experiments, consider adding the inhibitor at various time points post-activation to characterize the therapeutic window.
-
-
Assay Readout Consistency: Variability can also be introduced during the final analysis, whether by flow cytometry or ELISA.
Q2: We are seeing a complete lack of Th17 differentiation in our control wells (untreated cells). What could be the issue?
Failure to induce Th17 differentiation in control wells points to a fundamental problem with the assay setup or reagents.
Troubleshooting Steps:
-
T Cell Activation: Inadequate T cell activation is a common reason for failed differentiation.
-
Recommendation: Ensure proper coating of plates with anti-CD3 antibody and the use of an optimal concentration of soluble anti-CD28 antibody.[1] The quality and concentration of these antibodies are critical.
-
-
Cytokine Cocktail: An incorrect or inactive cytokine cocktail will fail to drive Th17 differentiation.
-
Cell Viability: Poor cell viability throughout the culture period will prevent effective differentiation.
-
Recommendation: Check cell viability at the start of the culture and before analysis. Use high-quality culture medium and serum. Ensure proper incubator conditions (37°C, 5% CO2, humidity).[3]
-
-
Presence of Inhibitory Cytokines: Differentiation into other T helper lineages can suppress Th17 development.
Q3: The inhibitory effect of this compound is lower than expected based on published IC50 values. Why might this be?
Discrepancies between observed and published inhibitor potency can be due to differences in experimental conditions.
Troubleshooting Steps:
-
Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS) or other serum supplements, reducing its effective concentration.
-
Recommendation: If possible, perform experiments in lower serum concentrations, or use a serum-free medium formulation. Alternatively, perform a dose-response curve to determine the optimal concentration in your specific assay conditions.
-
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound.
-
Recommendation: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell Density: High cell densities can lead to rapid metabolism of the compound or altered cell signaling dynamics.
-
Recommendation: Optimize the cell seeding density for your culture plates. A common starting point is 1 x 10^6 cells/mL.[1]
-
-
Assay Sensitivity: The dynamic range of your assay may not be sufficient to detect subtle changes in IL-17A production.
-
Recommendation: Ensure your assay (ELISA or flow cytometry) is properly optimized and validated for sensitivity and linearity.
-
Experimental Protocols
Protocol: In Vitro Human Th17 Differentiation Assay
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of inhibition by this compound.
1. Isolation of Naive CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[9]
-
Enrich for naive CD4+ T cells using a negative selection magnetic bead-based kit.
-
Assess purity by flow cytometry (should be >95% CD4+CD45RA+CCR7+).
2. T Cell Activation and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL in PBS overnight at 4°C.
-
Wash plates twice with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a stock of this compound in DMSO and add to the wells to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the Th17 differentiation cocktail:
-
Incubate for 3-5 days at 37°C, 5% CO2.
3. Analysis of Th17 Differentiation:
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1][3]
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A and the transcription factor RORγt.[3]
-
Analyze by flow cytometry.
-
-
ELISA:
-
Collect the culture supernatant before restimulation.
-
Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.[7]
-
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent this compound Activity
| Parameter | Checkpoint | Recommendation |
| Cell Purity | Purity of naive CD4+ T cells | >95% purity confirmed by flow cytometry. |
| Cell Viability | Viability before and after culture | >90% viability at the start; >70% at the end. |
| T Cell Activation | Anti-CD3/CD28 stimulation | Confirm antibody concentrations and plate coating. |
| Cytokines | Bioactivity and concentration | Use validated, properly stored cytokines. |
| Inhibitor | Concentration and handling | Perform dose-response; use fresh dilutions. |
| Assay Readout | Flow cytometry/ELISA settings | Optimize staining, gating, and standard curves. |
Table 2: Example Dose-Response of this compound on IL-17A Production
| This compound (nM) | % IL-17A+ Cells (Flow Cytometry) | IL-17A Conc. (pg/mL) (ELISA) |
| 0 (Vehicle) | 25.4 ± 3.1 | 1520 ± 180 |
| 1 | 22.1 ± 2.8 | 1350 ± 150 |
| 10 | 15.3 ± 2.2 | 890 ± 110 |
| 39 (EC50) | 12.7 ± 1.9 | 760 ± 95 |
| 100 | 8.2 ± 1.5 | 450 ± 60 |
| 1000 | 2.1 ± 0.8 | 120 ± 30 |
Note: Data are illustrative and will vary based on experimental conditions.
Visualizations
Caption: The Th17 differentiation pathway is initiated by T cell activation and polarizing cytokines, leading to the expression of the master transcription factor RORγt, which is the target of this compound.
Caption: A generalized workflow for the in vitro Th17 differentiation assay, from cell isolation to final analysis.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results with this compound in Th17 differentiation assays.
References
- 1. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 4. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Regulatory mechanisms of helper T cell differentiation: New lessons learned from interleukin 17 family cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. antbioinc.com [antbioinc.com]
Technical Support Center: Minimizing Small Molecule Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing toxicity associated with small molecule inhibitors, such as BMS-933043, during long-term cell culture experiments. Our troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of toxicity when using a new small molecule inhibitor in long-term cell culture?
Multiple factors can contribute to cytotoxicity in long-term cell culture when using a novel inhibitor. These can be broadly categorized as compound-related, solvent-related, or cell culture system-related. It is crucial to systematically evaluate each of these potential sources to identify and mitigate the toxic effects.
Q2: How can I determine the optimal, non-toxic working concentration of an inhibitor?
The ideal working concentration should be empirically determined for each cell line and experimental endpoint. A dose-response study is the most effective method to establish the optimal concentration that elicits the desired biological effect without causing significant cell death.
Q3: My cells look unhealthy (e.g., rounded, detached, lower confluence) after prolonged treatment with the inhibitor, even at a low concentration. What could be the cause?
Subtle morphological changes and reduced proliferation can indicate low-level, cumulative toxicity. This can be due to off-target effects of the compound, metabolic stress, or the gradual degradation of the inhibitor into toxic byproducts. It is also important to consider the stability of the compound in your culture medium over time.
Q4: I am observing inconsistent results between experiments. What could be the reason?
Inconsistent results can arise from variability in experimental conditions. Key factors to consider include the passage number of your cells, initial seeding density, and the precise preparation and storage of your inhibitor stock solutions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to small molecule inhibitor toxicity in long-term cell culture.
| Issue | Potential Cause | Recommended Action |
| High cell death at all tested concentrations | Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 and a non-toxic working range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control.[1][2] | |
| Cell line is highly sensitive. | Consider using a more robust cell line or performing extensive optimization of concentration and exposure time. | |
| Compound instability leading to toxic degradation products. | Assess the stability of the compound in your specific culture medium over the duration of the experiment. | |
| Gradual decrease in cell viability over time | Cumulative off-target effects. | Lower the inhibitor concentration and/or reduce the frequency of media changes with the fresh compound. |
| Metabolic burden on cells. | Supplement the culture medium with additional nutrients or growth factors that may be depleted during long-term culture. | |
| Selection for a resistant cell population. | Regularly assess the expression of the target protein and downstream signaling pathways to ensure continued efficacy. | |
| Inconsistent efficacy or toxicity | Variability in inhibitor stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[1] |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment and allow them to enter a logarithmic growth phase before adding the inhibitor. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Dose-Response Curve
This protocol outlines the use of a colorimetric assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) and assess cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of the inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1] Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 7 days), ensuring to change the media with fresh inhibitor at appropriate intervals if necessary.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between apoptotic and necrotic cell death induced by the inhibitor.
-
Cell Treatment: Treat cells with the inhibitor at the desired concentrations and for the specified duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are live.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Troubleshooting Common Artifacts in Viability Assays
| Observation | Potential Cause | Solution |
| High background in MTT/XTT assay | Compound interferes with the dye reduction. | Run a cell-free control with the compound and media to quantify the interference. |
| Discrepancy between viability assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use multiple, mechanistically distinct assays to get a comprehensive view of cytotoxicity. |
Visualizations
Caption: A logical workflow for troubleshooting small molecule inhibitor toxicity.
Caption: A standard workflow for determining inhibitor cytotoxicity.
References
Adjusting BMS-933043 treatment for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the RORγt inhibitor, BMS-933043, in different mouse strains. The guidance is based on established principles of immunology and pharmacology in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the RAR-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[4] By inhibiting RORγt, this compound blocks the transcriptional activity of this receptor, leading to reduced Th17 cell differentiation and a decrease in the production of these inflammatory cytokines.[2] This makes it a valuable tool for studying Th17-mediated autoimmune and inflammatory diseases.[1][3]
Q2: Which mouse strains are most commonly used for studying immunomodulatory drugs like this compound?
A2: C57BL/6 and BALB/c are two of the most frequently used inbred mouse strains for immunological studies.[5][6] However, they possess distinct immunological profiles that can influence the outcome of studies with immunomodulatory agents.[5] C57BL/6 mice are known for a propensity towards a T helper 1 (Th1)-biased immune response, while BALB/c mice typically exhibit a Th2-biased response.[5] The choice of strain should be carefully considered based on the specific research question and the disease model being used.
Q3: Are there known differences in drug metabolism between C57BL/6 and BALB/c mice?
A3: Yes, different inbred mouse strains can have variations in metabolic enzymes, which may lead to differences in the pharmacokinetics of small molecules.[7] However, studies comparing various drugs across these strains have often found that key pharmacokinetic parameters, such as clearance and bioavailability, are within a twofold range of each other.[7][8] While this suggests that major discrepancies are not always expected, it is a critical parameter to consider, especially if inconsistent results are observed between strains.[7][8]
Troubleshooting Guide
Problem 1: Variable or Lower-than-Expected Efficacy of this compound in Different Mouse Strains.
Possible Cause: The inherent immunological differences between mouse strains can significantly impact the efficacy of a targeted immunomodulatory agent like this compound.
Suggested Solutions:
-
Strain-Specific Immune Response: Acknowledge the Th1/Th2 paradigm. In a disease model where Th17 cells are the primary pathogenic drivers, a C57BL/6 background might show a more robust response to RORγt inhibition compared to a BALB/c strain where Th2 mechanisms could play a more significant role.
-
Dose-Response Study: The optimal therapeutic dose may differ between strains. It is recommended to perform a dose-response study in each mouse strain to determine the effective dose range that achieves the desired level of target engagement and therapeutic effect.
-
Pharmacokinetic Analysis: If significant variability in efficacy is observed, consider conducting a pilot pharmacokinetic (PK) study in each strain to determine if there are major differences in drug exposure (e.g., Cmax, AUC, half-life). While often within a similar range, strain-specific metabolism could alter the drug's bioavailability.[8]
Problem 2: Unexpected Phenotype or Off-Target Effects Observed in One Strain but Not Another.
Possible Cause: Genetic differences between strains can lead to differential responses to drug treatment, including off-target effects.
Suggested Solutions:
-
Baseline Phenotyping: Ensure that the baseline phenotype of the disease model is well-characterized in each strain before initiating treatment. Some strains may be more susceptible to certain pathologies or exhibit different disease kinetics.
-
Review of Strain Characteristics: Consult literature on the specific phenotypes of the strains being used. For instance, BALB/c mice are known to be more susceptible to certain allergens and infections, which could confound the results of an immunology study.[5]
-
Vehicle Control Groups: Always include vehicle-treated control groups for each strain to accurately attribute any observed effects to the drug rather than the strain background or vehicle.
Data Presentation
Table 1: Key Immunological and General Characteristics of C57BL/6 and BALB/c Mice
| Characteristic | C57BL/6 | BALB/c |
| Predominant T Helper Response | Th1 (pro-inflammatory, IFN-γ)[5] | Th2 (allergic, humoral, IL-4)[5] |
| MHC Haplotype | H-2b[5] | H-2d[5] |
| Humoral (Antibody) Response | Generally lower | Generally stronger[5] |
| Use in Disease Models | Preferred for diet-induced obesity and EAE (MS model)[5] | Commonly used for infectious disease and allergy models[5] |
| General Behavior | More active and exploratory[9] | More prone to anxiety-like behaviors[9] |
Table 2: Illustrative Pharmacokinetic Parameters for an Oral Compound in Different Mouse Strains
Disclaimer: The following data is illustrative and based on general findings for small molecules.[8] It is not specific to this compound and should be used as a conceptual guide for potential inter-strain variability. A dedicated PK study is required for accurate parameters for this compound.
| Parameter | C57BL/6 | BALB/c | CD-1 (Outbred) |
| Tmax (h) | ~1.0 | ~1.2 | ~1.1 |
| Cmax (ng/mL) | ~1500 | ~1350 | ~1600 |
| AUC (ng*h/mL) | ~7500 | ~7000 | ~7800 |
| Half-life (t1/2, h) | ~3.5 | ~3.8 | ~3.6 |
| Oral Bioavailability (%) | ~40 | ~35 | ~42 |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study with an RORγt Inhibitor
-
Animal Model: C57BL/6 mice are commonly used for models of Th17-driven disease, such as Experimental Autoimmune Encephalomyelitis (EAE).[10]
-
Disease Induction: Induce EAE using an appropriate protocol, for example, immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA).[10]
-
Drug Formulation: Prepare the RORγt inhibitor (e.g., this compound) in a suitable vehicle for the chosen route of administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage).
-
Dosing and Administration:
-
Monitoring:
-
Record clinical scores daily to assess disease severity.[10]
-
Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the study endpoint, collect tissues of interest (e.g., spinal cord, spleen, lymph nodes).
-
Perform histological analysis to assess inflammation and demyelination.
-
Isolate immune cells for flow cytometry to analyze Th17 and other T cell populations.[10]
-
Measure cytokine levels (e.g., IL-17A) in tissue homogenates or from re-stimulated splenocytes.[10]
-
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in different mouse strains.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cyagen.com [cyagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 10. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BMS-986251 and Other RORγt Inverse Agonists in Autoimmune Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Bristol Myers Squibb's RORγt inverse agonist, BMS-986251, against other leading clinical and preclinical candidates. This analysis is supported by experimental data to inform strategic research and development decisions in the pursuit of novel treatments for autoimmune diseases.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target in the realm of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), its inhibition presents a promising strategy for therapeutic intervention.[1][2][3] A significant effort across the pharmaceutical industry has been directed towards the development of small molecule inverse agonists of RORγt. This guide focuses on a comparative analysis of BMS-986251, a prominent clinical candidate from Bristol Myers Squibb, alongside other notable RORγt inverse agonists that have entered clinical or advanced preclinical development.
Overview of Compared RORγt Inverse Agonists
This guide evaluates the following RORγt inverse agonists:
-
BMS-986251 (Bristol Myers Squibb): A potent and selective RORγt inverse agonist that has undergone clinical investigation.[4][5][6][7][8]
-
VTP-43742 (Vitae Pharmaceuticals/Allergan): An orally active RORγt inhibitor that has shown clinical efficacy in psoriasis but also raised safety concerns regarding liver enzyme elevations.[9][10]
-
Cedirogant (B3325134) (ABBV-157) (AbbVie): An orally bioavailable RORγt inverse agonist that entered Phase II clinical trials for psoriasis.[11][12][13][14][15]
-
IMU-935 (Immunic): A potent and selective inverse agonist of RORγt currently in clinical development, noted for its potential to spare thymocyte maturation.[16][17][18][19][20]
-
BI 730357 (Boehringer Ingelheim): An oral RORγt inhibitor that has been evaluated in Phase II clinical trials for psoriasis.[21][22][23][24]
-
JNJ-54271074/JNJ-61803534 (Janssen): A potent and selective RORγt inverse agonist that has been characterized in preclinical and early clinical studies.[25][26][27][28]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of the compared RORγt inverse agonists based on publicly available data.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Target | Assay Type | IC50/EC50/Ki | Source |
| BMS-986251 | RORγt | hWB IL-17 Assay | 24 nM (EC50) | [4] |
| VTP-43742 | RORγt | Binding Affinity | 3.5 nM (Ki) | [29][30] |
| RORγt | IL-17A Secretion (hPBMCs) | 18 nM (IC50) | [29][30] | |
| RORγt | IL-17A Secretion (Human Whole Blood) | 192 nM (IC50) | [29][30] | |
| Cedirogant (ABBV-157) | RORγt | IL-17A Inhibition | 0.56 mg/L (IC50) | [13] |
| IMU-935 | RORγt | Reporter Assay | ~20-24 nM (IC50) | [17][18] |
| RORγt | IL-17A/F, IFNγ Release (Human Lymphocytes) | 3-5 nM (IC50) | [18] | |
| BI 730357 | RORγ | RORγ activity (RGA) | 410 nM (IC50) | [21] |
| RORγ | IL-17 Inhibition (Human Whole Blood) | 140 nM (IC50) | [21] | |
| JNJ-54271074 | RORγt | Transcription Assay | 9 nM (IC50) | [25] |
Table 2: Clinical Efficacy in Psoriasis
| Compound | Study Phase | Dose | Primary Endpoint | Result | Source |
| VTP-43742 | Phase 2a | 350 mg | PASI 75 | 24% reduction in PASI score relative to placebo | [9] |
| 700 mg | 30% reduction in PASI score relative to placebo | [9] | |||
| Cedirogant (ABBV-157) | Phase 2b | 75 mg | PASI 75 at Week 16 | 29% achievement | [11] |
| 150 mg | 8% achievement | [11] | |||
| 375 mg | 42% achievement | [11] | |||
| BI 730357 | Phase 2 | 200 mg QD | PASI 75 at 12 weeks | 30% achievement | [22] |
Signaling Pathways and Experimental Workflows
The development and evaluation of RORγt inverse agonists involve understanding their mechanism of action within the Th17 signaling pathway and employing a series of standardized in vitro and in vivo assays.
RORγt Signaling Pathway in Th17 Cells
General Experimental Workflow for RORγt Inverse Agonist Evaluation
Experimental Protocols
RORγt Reporter Gene Assay (Gal4-Luciferase)
This assay is commonly used to assess the functional activity of compounds on RORγt-mediated transcription.
-
Cell Line: Jurkat cells are typically used.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Compound Treatment: Transfected cells are incubated with varying concentrations of the test compounds (e.g., BMS-986251 or other inverse agonists).
-
Luciferase Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inverse agonist activity. IC50 values are calculated from the dose-response curves.[31]
Human Whole Blood (hWB) IL-17A Secretion Assay
This ex vivo assay measures the ability of a compound to inhibit IL-17A production in a more physiologically relevant matrix.
-
Blood Collection: Freshly drawn heparinized whole blood is collected from healthy human donors.
-
Stimulation: The blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce cytokine production.
-
Compound Treatment: The stimulated blood is treated with a range of concentrations of the test compound.
-
Incubation: The samples are incubated for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Cytokine Measurement: Plasma is separated by centrifugation, and the concentration of IL-17A is measured using a suitable immunoassay, such as ELISA or HTRF.[31][32]
-
Data Analysis: The percentage of inhibition of IL-17A secretion is calculated for each compound concentration, and EC50 values are determined.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This is a widely used in vivo model to evaluate the efficacy of anti-psoriatic drug candidates.
-
Animal Model: BALB/c or similar mouse strains are used.
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.
-
Compound Administration: The test compound (e.g., BMS-986251) is administered orally or via another relevant route daily, starting either before or concurrently with the imiquimod application.
-
Efficacy Assessment: Disease severity is assessed by scoring erythema, scaling, and skin thickness. At the end of the study, skin and spleen samples can be collected for histological analysis and measurement of inflammatory cytokine levels (e.g., IL-17A, IL-23).[5][28]
-
Data Analysis: The reduction in skin inflammation scores and cytokine levels in the compound-treated group is compared to the vehicle-treated group to determine efficacy.
Discussion and Future Perspectives
The development of RORγt inverse agonists has been a dynamic field with several promising candidates advancing into clinical trials. BMS-986251 has demonstrated potent in vitro activity and in vivo efficacy in preclinical models.[4][5] However, the clinical development of several RORγt inverse agonists has been hampered by safety concerns, including thymic abnormalities and liver enzyme elevations, as observed with some compounds.[7] For instance, the development of cedirogant was discontinued (B1498344) due to preclinical findings, and VTP-43742 showed reversible transaminase elevations in a Phase 2a trial.[10][11]
These challenges highlight the critical need for developing highly selective RORγt inverse agonists with a favorable safety profile. Compounds like IMU-935 are being investigated for their potential to inhibit Th17 differentiation without affecting thymocyte maturation, which could represent a significant step forward in mitigating safety risks.[17][19][20]
The comparative data presented in this guide underscore the varying potency and clinical outcomes of different RORγt inverse agonists. While in vitro potency is a crucial initial parameter, the translation to clinical efficacy and safety remains a significant hurdle. Future research will likely focus on:
-
Improving Selectivity: Designing molecules with higher selectivity for RORγt over other ROR isoforms and off-target proteins to minimize adverse effects.
-
Understanding Tissue-Specific Effects: Investigating the differential effects of RORγt modulation in various tissues to better predict both efficacy and toxicity.
-
Exploring Novel Chemical Scaffolds: Discovering new chemical classes of RORγt inverse agonists that may offer improved drug-like properties and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BMS-986251 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 10. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Details Page [abbvieclinicaltrials.com]
- 13. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imux.com [imux.com]
- 17. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- 18. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 19. Immunic, Inc. Publishes Positive Results from the Single and Multiple Ascending Dose Parts of its Phase 1 Clinical Trial of IMU-935, a Potentially Best-in-Class Oral IL-17 Inhibitor [prnewswire.com]
- 20. Immunic, Inc. Announces First Psoriasis Patient Enrolled in Ongoing Phase 1 Trial of IMU-935 - Immunic Therapeutics [imux.com]
- 21. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. medchemexpress.com [medchemexpress.com]
- 31. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Efficacy Analysis of RORγt Inverse Agonist BMS-986251
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a detailed comparison of the efficacy of two investigational compounds, BMS-933043 and BMS-986251, both targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). As such, it represents a promising therapeutic target for a range of autoimmune and inflammatory diseases.
While extensive preclinical data is available for BMS-986251, a potent and selective RORγt inverse agonist, publicly accessible information regarding the efficacy of this compound is not available at the time of this publication. Therefore, this guide will focus on a comprehensive review of the efficacy of BMS-986251, presenting available data, experimental methodologies, and relevant signaling pathways.
BMS-986251: A Potent RORγt Inverse Agonist
BMS-986251 has been identified as a promising clinical candidate for the treatment of autoimmune diseases, particularly psoriasis. Its mechanism of action involves the inverse agonism of RORγt, which leads to the suppression of the IL-23/Th17/IL-17 signaling axis.
Signaling Pathway of RORγt in Th17 Cell Differentiation and IL-17 Production
The diagram below illustrates the central role of RORγt in the differentiation of Th17 cells and the production of IL-17, a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. BMS-986251 acts by inhibiting the transcriptional activity of RORγt.
Quantitative Efficacy Data for BMS-986251
The following tables summarize the key in vitro and in vivo efficacy data for BMS-986251.
Table 1: In Vitro Potency of BMS-986251
| Assay | Cell Type | Endpoint | EC50 (nM) |
| RORγt GAL4 Assay | Jurkat | Inverse Agonism | 12 |
| Human Whole Blood IL-17 Assay | Human Whole Blood | IL-17 Inhibition | 24 |
Table 2: In Vivo Efficacy of BMS-986251 in a Mouse Pharmacodynamic Model
| Model | Species | Treatment | Dosing | Endpoint | Result |
| IL-2/IL-23 Stimulated PD Model | C57BL/6 Mice | BMS-986251 | Oral | IL-17F Production | Dose-dependent reduction |
Table 3: In Vivo Efficacy of BMS-986251 in Preclinical Psoriasis Models
| Model | Species | Treatment | Dosing | Endpoint | Result |
| Mouse Acanthosis Model | C57BL/6 Mice | BMS-986251 | 2, 7, 20 mg/kg BID (Oral) | Skin Thickness | Significant reduction at all doses |
| Imiquimod-Induced Skin Inflammation | C57BL/6 Mice | BMS-986251 | 2, 7, 20 mg/kg BID (Oral) | Skin Thickness | Significant reduction at all doses |
Experimental Protocols
RORγt GAL4 Inverse Agonist Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line: Jurkat cells are genetically engineered to stably express two components: a fusion protein of the RORγt ligand-binding domain (LBD) with the GAL4 DNA-binding domain (DBD), and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).
-
Treatment: The engineered Jurkat cells are treated with varying concentrations of BMS-986251.
-
Incubation: The cells are incubated for a specified period to allow for compound interaction and modulation of reporter gene expression.
-
Measurement: The activity of the reporter gene is measured, which is inversely proportional to the inverse agonist activity of the compound.
-
Data Analysis: The concentration-response data is used to calculate the EC50 value, representing the concentration of BMS-986251 that causes 50% of the maximal inhibition of RORγt transcriptional activity.
Human Whole Blood IL-17 Assay
This ex vivo assay assesses the ability of a compound to inhibit the production of IL-17 in a physiologically relevant human system.
Methodology:
-
Sample Collection: Whole blood is collected from healthy human donors.
-
Treatment: The whole blood is treated with various concentrations of BMS-986251.
-
Stimulation: The blood is stimulated with a cocktail of agents (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like phytohemagglutinin) to induce T-cell activation and IL-17 production.
-
Incubation: The treated and stimulated blood is incubated for a defined period.
-
Measurement: The concentration of IL-17 in the plasma is measured using a sensitive immunoassay, such as an ELISA.
-
Data Analysis: The inhibitory effect of BMS-986251 on IL-17 production is quantified, and an EC50 value is determined.
In Vivo Mouse Models of Psoriasis
The efficacy of BMS-986251 in a disease-relevant context was evaluated using two established mouse models of psoriasis-like skin inflammation: the acanthosis model and the imiquimod-induced model.
Mouse Acanthosis Model Methodology:
-
Induction: Acanthosis (thickening of the epidermis) is induced in the ears of C57BL/6 mice through repeated topical application of a phorbol (B1677699) ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Treatment: Mice are orally administered with vehicle or BMS-986251 at doses of 2, 7, and 20 mg/kg twice daily (BID).
-
Endpoint: Ear thickness is measured daily as a primary indicator of inflammation and acanthosis.
-
Analysis: The change in ear thickness from baseline is compared between the vehicle-treated and BMS-986251-treated groups.
Imiquimod-Induced Skin Inflammation Model Methodology:
-
Induction: A daily topical application of imiquimod cream is applied to the shaved backs of C57BL/6 mice. Imiquimod is a Toll-like receptor 7 agonist that induces a robust inflammatory response mimicking key features of human psoriasis.
-
Treatment: Mice receive oral doses of vehicle or BMS-986251 (2, 7, and 20 mg/kg BID).
-
Endpoint: Skin thickness (e.g., back skin fold thickness) is measured daily.
-
Analysis: The percentage change in skin thickness from baseline is calculated and compared across treatment groups.
Conclusion
The available data robustly supports the efficacy of BMS-986251 as a potent and selective RORγt inverse agonist. It demonstrates significant activity in both in vitro and in vivo models relevant to autoimmune diseases, particularly psoriasis. The dose-dependent reduction of IL-17F and the significant decrease in skin thickness in preclinical models highlight its potential as a therapeutic agent.
Due to the absence of public information on this compound, a direct comparison of efficacy is not possible. Researchers and drug development professionals are encouraged to consult forthcoming publications and clinical trial data for any future updates on either compound.
Validating Target Engagement of the FAAH Inhibitor BMS-933043 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of BMS-933043, a Fatty Acid Amide Hydrolase (FAAH) inhibitor. While specific quantitative data for this compound is not publicly available, this document outlines the established assays for this target class and presents comparative data for well-characterized, alternative FAAH inhibitors, namely URB597 and PF-3845.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (B1667382) (AEA).[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn modulates cannabinoid receptors CB1 and CB2. This mechanism has been a therapeutic target for various conditions, including pain, anxiety, and inflammatory disorders.[2]
This compound has been identified as a FAAH inhibitor. Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug development. This guide focuses on two primary, well-established methods for confirming FAAH target engagement in cells:
-
Direct Measurement of FAAH Enzymatic Activity: This method assesses the ability of the compound to directly inhibit the catalytic activity of FAAH within a cellular environment.
-
Quantification of Endogenous Substrate Accumulation: This approach measures the downstream consequence of FAAH inhibition, which is the accumulation of its primary substrate, anandamide (AEA).
Comparison of Cellular Target Engagement Assays
The following table summarizes and compares the two key cellular assays for validating the target engagement of FAAH inhibitors.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| FAAH Enzymatic Activity Assay | Measures the catalytic activity of FAAH in cell lysates using a synthetic substrate that produces a fluorescent or radioactive signal upon cleavage. | Direct measurement of target inhibition. High-throughput screening compatible. Commercially available kits.[3][4] | May not fully reflect the complexity of the cellular environment. Requires cell lysis. | Fluorescence intensity or radioactivity count. |
| Anandamide (AEA) Accumulation Assay | Quantifies the increase in intracellular levels of the endogenous FAAH substrate, anandamide, following inhibitor treatment. | Measures a physiologically relevant downstream effect of target engagement. Reflects the compound's activity in intact cells. | Technically more complex and lower throughput. Requires sensitive analytical methods like LC-MS/MS. | Anandamide concentration (pmol/mg protein or pmol/10^6 cells).[5] |
Comparative Performance of Alternative FAAH Inhibitors
While specific data for this compound is unavailable, the following table presents data for two widely studied FAAH inhibitors, URB597 and PF-3845, to provide a benchmark for expected performance in cellular assays.
| Compound | Assay Type | Cell Line/System | Potency (IC50 / Ki) |
| URB597 | FAAH Activity (in vitro) | Recombinant human FAAH | IC50: 4.6 nM[1] |
| FAAH Activity (in vitro) | Rat brain membranes | Ki: 2.0 ± 0.3 µM[6] | |
| PF-3845 | FAAH Activity (in vitro) | Recombinant human FAAH | Ki: 0.23 ± 0.03 µM[6] |
Experimental Protocols
Cellular FAAH Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available FAAH activity assay kits.[3][4]
Materials:
-
Cells expressing FAAH (e.g., HEK293T, neuroblastoma cell lines)
-
This compound and control inhibitors (e.g., URB597)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well white plates
-
Fluorometric microplate reader (Ex/Em = 360/465 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat cells with varying concentrations of this compound or control inhibitors for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., FAAH Assay Buffer with a mild detergent) on ice.
-
Enzymatic Reaction: Add the FAAH substrate to each well containing the cell lysate.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 10-60 minutes. The rate of increase in fluorescence is proportional to the FAAH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the FAAH activity against the inhibitor concentration to determine the IC50 value.
Anandamide (AEA) Accumulation Assay by LC-MS/MS
This protocol outlines a general workflow for measuring intracellular anandamide levels.
Materials:
-
Cells expressing FAAH
-
This compound and control inhibitors
-
Internal standard (e.g., d8-Anandamide)
-
Solvents for extraction (e.g., acetonitrile, ethyl acetate/hexane)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Treat the cells with this compound or control inhibitors for a specific duration.
-
Cell Harvesting and Lysis: Harvest the cells and add an internal standard. Lyse the cells using a suitable method (e.g., sonication in an organic solvent).
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing anandamide.
-
Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and the internal standard.
-
Data Analysis: Determine the concentration of anandamide in each sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve. Normalize the anandamide levels to the protein concentration of the cell lysate.
Visualizing the Workflow and Signaling Pathway
DOT Script for FAAH Inhibition Signaling Pathway:
Caption: Signaling pathway of FAAH and its inhibition by this compound.
DOT Script for Target Engagement Validation Workflow:
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-933043 and Biologics in Autoimmune Disease
A new investigational agent from Bristol Myers Squibb, BMS-986326, is emerging as a potential next-generation therapeutic for autoimmune diseases, taking a novel approach to modulating the interleukin-2 (B1167480) (IL-2) pathway. This guide provides a head-to-head comparison of BMS-986326 with a well-characterized biologic, daclizumab, which also targets the IL-2 receptor.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their respective mechanisms of action, preclinical and clinical findings, and the experimental methodologies used in their evaluation.
Overview of the Competitors
BMS-986326 is an investigational IL-2/CD25 fusion protein.[1][2] This engineered molecule is designed to have greater selectivity for regulatory T cells (Tregs) and a longer half-life.[3] The therapeutic hypothesis is that by selectively expanding Tregs, BMS-986326 can help restore immune homeostasis in autoimmune diseases.[3] It is currently in Phase 1 clinical trials for systemic lupus erythematosus (SLE) and atopic dermatitis.[1][2][4][5][6]
Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity IL-2 receptor.[7][8][9] By blocking CD25, daclizumab was designed to inhibit the activation and proliferation of effector T cells.[10] It was previously approved for the treatment of relapsing forms of multiple sclerosis (MS) but was later withdrawn from the market due to safety concerns, including severe inflammatory brain disorders.[7]
Mechanism of Action: A Tale of Two Approaches
While both molecules target the IL-2 pathway, their mechanisms of action are distinct. Daclizumab acts as an antagonist, blocking the high-affinity IL-2 receptor to dampen inflammatory T-cell responses.[10][11] In contrast, BMS-986326 is an IL-2 fusion protein designed to selectively activate and expand immunosuppressive Tregs.[3]
dot
Caption: Simplified signaling pathways of Daclizumab and BMS-986326.
Quantitative Data Comparison
The following tables summarize the available quantitative data for BMS-986326 and daclizumab. It is important to note that the data for BMS-986326 is preliminary and from early-phase studies.
Table 1: Preclinical and In Vitro Data
| Parameter | BMS-986326 | Daclizumab | Reference(s) |
| Molecular Type | IL-2/CD25 Fusion Protein | Humanized Monoclonal Antibody | [1][2][7][8][9] |
| Target | Interleukin-2 Receptor (IL-2R) | IL-2 Receptor Alpha (CD25) | [1][2][7][8][9] |
| pSTAT5 Induction in Tregs (EC50) | ~0.72 nM (Healthy Volunteers)~1.4 nM (SLE Patients) | Not Applicable (Antagonist) | [3] |
| Binding Affinity (Kd) to CD25 | Data not publicly available | Data not publicly available in this format, but known to bind with high affinity |
Table 2: Clinical Data
| Parameter | BMS-986326 | Daclizumab | Reference(s) |
| Development Phase | Phase 1 | Marketed (Withdrawn) | [1][2][7] |
| Indications Studied | Systemic Lupus Erythematosus, Atopic Dermatitis | Relapsing Multiple Sclerosis, Kidney Transplant Rejection | [1][2][7][12] |
| Efficacy (Annualized Relapse Rate in MS) | Not Applicable | 45% reduction vs. Interferon beta-1a | [13][14][15] |
| Adverse Events of Note | Eosinophilia (in healthy volunteers) | Severe liver injury, inflammatory brain disorders, infections, cutaneous reactions | [3][7][13][14][15] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of IL-2 pathway modulators.
STAT5 Phosphorylation Assay
This assay is critical for assessing the activation of the IL-2 receptor signaling pathway.
Objective: To measure the phosphorylation of STAT5 in response to treatment with an IL-2 pathway modulator.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers or patients. T cells, specifically Tregs, can be further enriched.
-
Stimulation: Cells are incubated with varying concentrations of the test article (e.g., BMS-986326) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol (B129727) to allow intracellular staining.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT5 (pSTAT5) and cell surface markers to identify specific T-cell subsets (e.g., CD4, CD25, FoxP3 for Tregs).
-
Flow Cytometry Analysis: The percentage of pSTAT5 positive cells and the median fluorescence intensity are quantified using a flow cytometer.
dot
References
- 1. BMS-986326 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. IL2-CD25 by Bristol-Myers Squibb for Systemic Lupus Erythematosus: Likelihood of Approval [pharmaceutical-technology.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. BMS-986326 for Lupus · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. A Study to Evaluate the Safety, Tolerability, Drug Levels, and Drug Effects of BMS-986326 in Participants With Atopic Dermatitis | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Daclizumab - Wikipedia [en.wikipedia.org]
- 8. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Safety and efficacy of daclizumab beta in patients with relapsing multiple sclerosis in a 5-year open-label study (EXTEND): final results following early termination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-933043: Cross-reactivity with ROR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Retinoic acid receptor-related Orphan Receptor γ (RORγ) inverse agonist, BMS-933043, focusing on its cross-reactivity with other ROR isoforms, namely RORα and RORβ. While specific quantitative data for the cross-reactivity of this compound is not publicly available, this document outlines the general selectivity profile expected for a RORγ-targeted inverse agonist and presents the methodologies used to determine such selectivity.
Introduction to ROR Isoforms and this compound
The Retinoic acid receptor-related Orphan Receptor (ROR) family, comprising RORα, RORβ, and RORγ, are nuclear receptors that play crucial roles in various physiological processes. RORγt, an isoform of RORγ, is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] This has made RORγt a significant therapeutic target for autoimmune diseases. This compound is a potent inverse agonist developed to target RORγt, thereby inhibiting its transcriptional activity and suppressing the Th17 inflammatory response.
Cross-reactivity Profile of RORγ Inverse Agonists
The development of selective RORγ inverse agonists is crucial to minimize off-target effects that could arise from interactions with RORα and RORβ. These isoforms regulate different biological pathways, and their unintended inhibition could lead to adverse effects. Generally, medicinal chemistry efforts aim to design compounds with high selectivity for RORγ over the other two isoforms. This is typically achieved by exploiting structural differences in the ligand-binding pockets of the ROR isoforms.
While specific IC50 or Ki values for this compound against RORα and RORβ are not available in the public domain, the table below illustrates how such comparative data for a hypothetical selective RORγ inverse agonist would be presented.
| Compound | RORα IC50 (nM) | RORβ IC50 (nM) | RORγt IC50 (nM) | Selectivity (RORα/RORγt) | Selectivity (RORβ/RORγt) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Hypothetical Selective Inverse Agonist | >10,000 | >10,000 | 10 | >1000-fold | >1000-fold |
Note: The data for the "Hypothetical Selective Inverse Agonist" is for illustrative purposes to demonstrate the desired selectivity profile.
RORγ Signaling Pathway and Mechanism of Inverse Agonism
RORγt promotes the transcription of target genes, including IL17A and IL17F, by recruiting coactivator proteins to their promoter regions.[3] Inverse agonists like this compound bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to the suppression of gene transcription.
Experimental Protocols
The selectivity of a RORγ inverse agonist is typically determined using a combination of in vitro assays. Below are representative protocols for a reporter gene assay and a coactivator recruitment assay.
Cellular Reporter Gene Assay for ROR Isoform Activity
This assay measures the ability of a compound to inhibit the transcriptional activity of RORα, RORβ, or RORγt in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of either human RORα, RORβ, or RORγt fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
The normalized data is then used to generate dose-response curves, and IC50 values are calculated using non-linear regression.
-
TR-FRET Coactivator Recruitment Assay
This biochemical assay directly measures the ability of a compound to disrupt the interaction between a ROR LBD and a coactivator peptide.
Methodology:
-
Reagents:
-
GST-tagged RORα, RORβ, or RORγt LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor fluorophore).
-
This compound.
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
This compound at various concentrations is pre-incubated with the ROR-LBD.
-
A mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide is then added.
-
-
TR-FRET Measurement:
-
After a 1-2 hour incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader.
-
The reader excites the terbium donor at ~340 nm and measures emission at both ~490 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated.
-
In the absence of an inverse agonist, the ROR-LBD and coactivator peptide interact, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal.
-
An inverse agonist disrupts this interaction, leading to a decrease in the FRET signal.
-
IC50 values are determined from the dose-response curve of the TR-FRET ratio versus compound concentration.
-
Conclusion
While specific cross-reactivity data for this compound against RORα and RORβ are not publicly documented, the established methodologies of reporter gene assays and TR-FRET coactivator recruitment assays provide a robust framework for determining the selectivity of RORγ inverse agonists. For a compound like this compound, a high degree of selectivity for RORγt is the desired outcome to ensure targeted therapeutic action and minimize potential off-target effects. Researchers are encouraged to consult proprietary data from the manufacturer or conduct independent assays following the protocols outlined above to ascertain the precise selectivity profile of this compound for their specific research needs.
References
- 1. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-933043: A Comparative Analysis Against Standard of Care
A comprehensive comparison of the in vivo efficacy of the investigational compound BMS-933043 with the current standard of care for its target indication is not possible at this time due to the limited publicly available information on this compound. Extensive searches for preclinical and clinical data, including mechanism of action and therapeutic indication, have not yielded sufficient details to identify the relevant standard of care for a comparative analysis.
While a Phase 1 clinical trial (NCT01605994) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers, the specific disease target was not disclosed in the trial records. Furthermore, searches for scientific publications, patents, and conference presentations related to this compound have not revealed its biological target or the condition it is intended to treat.
Without a clear understanding of the indication for which this compound is being developed, it is impossible to:
-
Identify the appropriate standard of care: The standard of care is highly specific to each disease and its stage.
-
Locate relevant in vivo comparative studies: Meaningful comparisons of efficacy require head-to-head studies or at least studies with similar endpoints in the same disease model.
-
Gather quantitative data for comparison: The core requirement of presenting comparative data in tables cannot be met.
-
Describe relevant experimental protocols: The methodologies used to assess efficacy are intrinsically linked to the disease being studied.
-
Illustrate pertinent signaling pathways: The mechanism of action of this compound, and therefore the relevant signaling pathways, remains unknown.
This report will be updated if and when information regarding the therapeutic indication and mechanism of action of this compound becomes publicly available. At that point, a thorough comparative analysis as originally requested will be conducted.
BMS-933043: Unveiling its Primary Target and a Guide to Assessing Nuclear Receptor Specificity
Initial investigations into the specificity of BMS-933043 against nuclear receptors have revealed a crucial finding: this compound is not primarily a nuclear receptor modulator but rather a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). [1][2] This compound has been evaluated in clinical trials for its potential to treat cognitive deficits associated with schizophrenia.[1] As such, a direct comparison of its performance against a panel of nuclear receptors is not available in the public domain, as this would not be a standard part of its preclinical profiling.
While data on the cross-reactivity of this compound with nuclear receptors is not published, this guide provides a comprehensive framework for researchers and drug development professionals on how to assess the specificity of a compound against these targets. The following sections detail the experimental protocols and data presentation necessary for such a comparison.
Assessing Compound Specificity Against Nuclear Receptors: A Methodological Guide
To determine the selectivity of a test compound, a series of binding and functional assays are typically employed. These assays quantify the interaction of the compound with a panel of nuclear receptors.
Data Presentation: A Comparative Overview
A well-structured table is essential for the clear presentation of quantitative data, allowing for at-a-glance comparison of a compound's activity across various nuclear receptors. The table should include key parameters such as IC50 (half-maximal inhibitory concentration) for antagonists/inverse agonists or EC50 (half-maximal effective concentration) for agonists, as well as the binding affinity (Ki).
Table 1: Hypothetical Specificity Profile of a Test Compound Against a Panel of Nuclear Receptors
| Nuclear Receptor | Ligand Binding Assay (Ki, nM) | Functional Assay (IC50/EC50, nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., RORγt) | 10 | 15 | 1 |
| Androgen Receptor (AR) | >10,000 | >10,000 | >1000 |
| Estrogen Receptor α (ERα) | >10,000 | >10,000 | >1000 |
| Glucocorticoid Receptor (GR) | 8,500 | 9,200 | 850 |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | >10,000 | >10,000 | >1000 |
| Retinoid X Receptor α (RXRα) | >10,000 | >10,000 | >1000 |
| Thyroid Hormone Receptor α (TRα) | 7,800 | 8,100 | 780 |
| Vitamin D Receptor (VDR) | >10,000 | >10,000 | >1000 |
Note: The data presented in this table is for illustrative purposes only and does not represent the actual profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of standard assays used to determine nuclear receptor specificity.
1. Ligand Binding Assays
These assays measure the affinity of a compound for a specific nuclear receptor. A common method is the competitive radioligand binding assay.
-
Principle: The assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of the target nuclear receptor.
-
Protocol Outline:
-
Incubate a constant concentration of the purified nuclear receptor LBD with a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
2. Functional Assays (Transactivation Assays)
These cell-based assays measure the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific nuclear receptor. A cell line is engineered to express both the nuclear receptor of interest and this reporter gene construct. The activity of the reporter gene is then measured in the presence of the test compound.
-
Protocol Outline:
-
Plate the engineered reporter cells in a multi-well plate.
-
Treat the cells with increasing concentrations of the test compound. For antagonist/inverse agonist assays, cells are co-treated with a known agonist.
-
Incubate the cells for a sufficient period to allow for changes in gene expression (typically 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Plot the reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Visualizing the Workflow
A clear diagram of the experimental workflow can aid in understanding the process of determining compound specificity.
Caption: Workflow for determining the specificity of a compound against nuclear receptors.
Signaling Pathway of a Generic Nuclear Receptor
The following diagram illustrates the general mechanism of action for a ligand-activated nuclear receptor.
Caption: Generalized signaling pathway of a nuclear receptor.
References
- 1. This compound, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, this compound, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: BMS-986251 Emerges as a Potent and Selective RORc Inverse Agonist, Outperforming First-Generation Inhibitors
For Immediate Release
PRINCETON, NJ – [Current Date] – In the competitive landscape of autoimmune disease therapeutics, the quest for highly potent and selective RORc (Retinoic acid receptor-related Orphan Receptor C) inhibitors is paramount. This guide provides a comprehensive benchmark analysis of the Bristol Myers Squibb compound, BMS-986251, against first-generation RORc inhibitors, VTP-43742 and GSK2981278. The data presented herein, compiled from publicly available preclinical studies, demonstrates the superior potency and selectivity profile of BMS-986251, positioning it as a promising candidate for the treatment of a range of inflammatory and autoimmune disorders.
RORc, a nuclear receptor, is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are central to the pathogenesis of numerous autoimmune diseases.[1][2] Inhibition of RORc, therefore, represents a compelling therapeutic strategy. This comparison focuses on key performance indicators: in vitro potency, selectivity against other ROR isoforms, and pharmacokinetic properties.
In Vitro Potency: A Clear Distinction
BMS-986251 exhibits exceptional potency as a RORγt inverse agonist. In a GAL4 reporter assay, it demonstrated an EC50 of 12 nM.[3][4] Furthermore, it effectively inhibited the production of the key inflammatory cytokine IL-17 in a human whole blood assay with an EC50 of 24 nM.[3][4]
In comparison, the first-generation inhibitor VTP-43742 showed a Ki of 3.5 nM and an IC50 of 17 nM in biochemical and cellular assays, respectively.[5] While potent, the data for BMS-986251 suggests a comparable, if not slightly improved, cellular potency. Another first-generation compound, GSK2981278, was also identified as a potent RORγt inverse agonist, though specific IC50 values are less consistently reported across public literature.[6][7]
Selectivity: The Key to a Favorable Safety Profile
A critical differentiator for RORc inhibitors is their selectivity against other ROR isoforms, RORα and RORβ, to minimize off-target effects. BMS-986251 demonstrates a remarkable selectivity profile, with EC50 values for RORα and RORβ in GAL4 assays being greater than 10 µM, indicating a selectivity of over 800-fold for RORγt.[3]
VTP-43742 also boasts high selectivity, with over 1000-fold selectivity against RORα and RORβ isotypes.[5] GSK2981278 has been described as a selective RORγ inhibitor, with no significant effect on RORα-dependent activation.[6] While all three compounds show good selectivity, the data for BMS-986251 and VTP-43742 is particularly robust.
Pharmacokinetic Properties: A Glimpse into In Vivo Performance
Pharmacokinetic data provides crucial insights into a compound's potential for in vivo efficacy. BMS-986251 has demonstrated good oral bioavailability and a half-life of 7.7 hours in mice and 11 hours in rats.[3][4] In human healthy volunteers, VTP-43742 exhibited a plasma half-life of approximately 30 hours, supporting the potential for once-daily dosing.[1][8] Pharmacokinetic data for GSK2981278 in humans is less readily available in the public domain.
Data Summary
| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity (vs RORα/β) | Key Pharmacokinetic Data |
| BMS-986251 | RORγt | GAL4 Reporter Assay | 12 nM[3][4] | >800-fold[3] | Mouse T1/2: 7.7h; Rat T1/2: 11h[3][4] |
| IL-17 Inhibition | Human Whole Blood | 24 nM[3][4] | |||
| VTP-43742 | RORγt | Biochemical Assay (Ki) | 3.5 nM[5] | >1000-fold[5] | Human T1/2: ~30h[1][8] |
| Cellular Assay (IC50) | 17 nM[5] | ||||
| GSK2981278 | RORγt | Reporter Gene Assay | Potent Inverse Agonist[6][7] | Selective vs RORα[6] | N/A |
Experimental Protocols
RORc Signaling Pathway
The diagram below illustrates the central role of RORc in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.
Caption: RORc signaling pathway in Th17 cell differentiation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein.
Caption: A typical workflow for a RORc TR-FRET assay.
Cellular Reporter Gene Assay Protocol
This assay measures the functional consequence of RORc inhibition on gene transcription.
Caption: Workflow for a RORc cellular reporter gene assay.
Conclusion
The preclinical data strongly suggests that BMS-986251 represents a significant advancement over first-generation RORc inhibitors. Its high potency, coupled with excellent selectivity, may translate to a more favorable efficacy and safety profile in clinical settings. While VTP-43742 also shows a promising profile, the overall data package for BMS-986251 underscores its potential as a best-in-class oral therapy for Th17-mediated autoimmune diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this next-generation RORc inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitae Pharma Announces Positive Top-Line Results From Initial Phase 1 Study Of First-In-Class Roryt Inhibitor VTP-43742 In Autoimmune Disorders - BioSpace [biospace.com]
Statistical Analysis of BMS-933043: Publicly Available Data is Limited
Despite a comprehensive search for publicly available information, there is currently no specific comparative study data, mechanism of action, or clinical trial results associated with a compound designated as BMS-933043 from Bristol Myers Squibb.
Efforts to retrieve data on this compound through various search strategies did not yield any specific scientific literature, press releases, or inclusion in publicly accessible clinical trial registries. The search results primarily directed to general information about Bristol Myers Squibb's research and development pipeline, their therapeutic areas of focus, and details concerning other proprietary compounds.
It is possible that this compound represents an internal development codename for a compound that was discontinued (B1498344) in the early stages of research and for which no data was ever publicly disclosed. Pharmaceutical companies often investigate numerous compounds that do not advance to clinical trials or publication.
Without any foundational information regarding the pharmacological class, therapeutic target, or intended indication of this compound, it is not possible to conduct a comparative analysis or generate the requested data visualizations and experimental protocols.
Further analysis and the creation of the requested comparison guide are contingent on the provision of specific data related to this compound. Researchers, scientists, and drug development professionals interested in this compound are advised to consult any internal documentation or proprietary databases they may have access to for relevant information.
Safety Operating Guide
Navigating the Proper Disposal of BMS-933043: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of the research chemical BMS-933043. This guide offers procedural, step-by-step guidance to directly address operational questions concerning its disposal, ensuring laboratory safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of novel or uncharacterized small molecule compounds in a research laboratory setting. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and follow all institutional and local regulations for chemical waste management.
I. Pre-Disposal Safety Assessment
Before initiating any disposal procedures, it is crucial to conduct a thorough safety assessment.
-
Consult Institutional Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1] They can provide specific protocols that comply with federal, state, and local regulations.
-
Review Available Documentation: Although a specific SDS for this compound was not located, researchers should thoroughly review any information provided by the supplier. If available, the SDS for structurally similar compounds can offer insights into potential hazards and handling precautions.[2]
-
Assume Hazardous Properties: In the absence of comprehensive safety data, treat this compound as a hazardous compound. This includes assuming it may be toxic, carcinogenic, flammable, or corrosive.[1]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe laboratory disposal practices.
-
Unused or Expired Product: Pure, unused, or expired this compound should be collected as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Solid Waste: All materials that have come into direct contact with this compound are considered contaminated. This includes:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.
-
Labware: Pipette tips, vials, and culture flasks.
-
Consumables: Bench paper and wipes.
-
-
Contaminated Liquid Waste: Solutions containing this compound must be collected separately. This includes leftover experimental solutions and washes.
Step 2: Use of Appropriate Waste Containers
-
Solid Waste: Collect contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Liquid Waste: Collect liquid waste containing this compound in a chemically resistant, leak-proof container with a secure screw-on cap. The container should be labeled as "Hazardous Waste," with the name "this compound" and an approximate concentration. Never dispose of chemical waste down the drain.[1][2]
Step 3: Safe Storage of Waste
Store all waste containers in a designated and secure area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible waste types are not stored together.
Step 4: Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] EHS personnel are trained in the safe handling and transport of hazardous materials and will ensure the waste is disposed of at a licensed facility.[2]
III. Decontamination of Laboratory Equipment
All equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Cleaning: Begin by removing any visible residue of the compound. This can be done with a detergent and water solution.[3][4]
-
Chemical Decontamination: Apply an appropriate disinfectant or solvent to all surfaces of the equipment. Common laboratory disinfectants include 70% ethanol (B145695) or a 10% bleach solution.[3] Ensure the chosen decontaminant is compatible with the equipment material to prevent damage.[3] Allow for sufficient contact time as recommended by the disinfectant manufacturer.[5][6]
-
Rinsing: Thoroughly rinse the equipment with distilled or deionized water to remove any residual cleaning agents.[3]
-
Drying: Allow the equipment to air-dry completely before storage or reuse.
-
Verification: For critical applications, validation of the decontamination process may be necessary.
IV. Data Presentation
As no specific quantitative data for this compound was found, the following table is provided as a template for researchers to complete upon obtaining the relevant information from the supplier or an SDS.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | [Insert CAS Number] | [e.g., SDS] |
| Molecular Formula | [Insert Molecular Formula] | [e.g., SDS] |
| Molecular Weight | [Insert Molecular Weight] | [e.g., SDS] |
| Physical State | [e.g., Solid, Liquid, Gas] | [e.g., SDS] |
| Solubility | [e.g., Soluble in..., Insoluble in...] | [e.g., SDS] |
| LD50 (Oral, Rat) | [Insert LD50 Value] | [e.g., SDS] |
| Hazard Statements | [e.g., H302, H315, H319, H335] | [e.g., SDS] |
| Precautionary Statements | [e.g., P261, P280, P305+P351+P338] | [e.g., SDS] |
V. Mandatory Visualization
The following diagrams illustrate the recommended workflows for the disposal of this compound and the decontamination of laboratory equipment.
Caption: Workflow for the proper disposal of this compound.
Caption: Step-by-step process for decontaminating lab equipment.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 4. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. etamu.edu [etamu.edu]
Navigating the Uncharted: A Safety Protocol for Handling BMS-933043
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) and safety procedures for handling BMS-933043, a research compound for which a specific Safety Data Sheet (SDS) is not publicly available. In the absence of detailed hazard information, a conservative approach based on established best practices for potent compounds is essential.
Before commencing any work with this compound, a thorough risk assessment must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department. This assessment should consider the quantity of the compound being handled, the experimental procedures involved, and the potential routes of exposure.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound based on the nature of the task. These recommendations are based on a precautionary principle, assuming the compound may be potent and hazardous.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator (if not in a ventilated enclosure) | Laboratory coat |
| In-vitro experiments (cell culture, etc.) | Biosafety cabinet (if applicable) | Nitrile gloves | Safety glasses | As required by the risk assessment | Laboratory coat |
| In-vivo experiments (animal dosing, etc.) | Ventilated cage changing station or chemical fume hood | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or face shield | N95 or higher-rated respirator | Disposable gown or dedicated lab coat |
| Waste disposal | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles | As required by the risk assessment | Laboratory coat or disposable gown |
Experimental Protocols and Handling Procedures
General Precautions:
-
Avoid aerosol generation: Handle solid forms of this compound in a manner that minimizes dust formation. When preparing solutions, add the solid to the solvent slowly.
-
Controlled access: Designate a specific area for handling this compound. Access to this area should be restricted to authorized personnel.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Emergency procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for chemical spills available.
Weighing Solid Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Wear double nitrile gloves, a lab coat, and safety glasses.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing. Dispose of the cloth as hazardous waste.
Preparing Stock Solutions:
-
Conduct all solution preparation within a chemical fume hood.
-
Wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Slowly add the weighed this compound to the solvent to avoid splashing.
-
Cap the container securely and mix gently until the solid is dissolved.
Disposal Plan
All waste contaminated with this compound, including empty vials, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a research compound with unknown hazards like this compound.
Caption: PPE Selection Workflow for Compounds with Unknown Hazards.
By adhering to these conservative guidelines and consulting with safety professionals, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound and other novel research compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
